1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-4-2-3-10(5-11)13-7-9(8-14)6-12-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYDFDPOVHJFNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589681 | |
| Record name | 1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013835-89-6 | |
| Record name | 1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic pathways for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant quantitative data to support research and development efforts.
Introduction
Pyrazole-4-carbaldehydes are versatile intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The introduction of a formyl group at the C4 position of the pyrazole ring provides a reactive handle for further molecular elaboration. The 1-(3-methoxyphenyl) substituent is a common feature in pharmacologically active compounds, modulating properties such as metabolic stability and receptor binding. This guide focuses on the efficient synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Primary Synthetic Pathways
The synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be effectively achieved through two principal routes, both culminating in a Vilsmeier-Haack formylation.
Route A: Two-Step Synthesis via Pyrazole Intermediate
This classic approach involves the initial synthesis of the pyrazole ring followed by its formylation.
-
Step 1: Synthesis of 1-(3-methoxyphenyl)-1H-pyrazole. This is typically achieved through the condensation of (3-methoxyphenyl)hydrazine with a suitable three-carbon building block, such as 1,1,3,3-tetramethoxypropane or malondialdehyde.
-
Step 2: Vilsmeier-Haack Formylation. The pre-formed 1-(3-methoxyphenyl)-1H-pyrazole is then subjected to formylation at the electron-rich C4 position using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Route B: One-Pot Cyclization and Formylation from Hydrazone
This streamlined approach combines the pyrazole ring formation and C4-formylation into a single synthetic operation.
-
Step 1: Hydrazone Formation. An appropriate ketone, such as acetone, is condensed with (3-methoxyphenyl)hydrazine to form the corresponding hydrazone.
-
Step 2: Vilsmeier-Haack Cyclization and Formylation. The resulting hydrazone is treated with the Vilsmeier reagent, which drives both the cyclization to the pyrazole ring and the formylation at the C4 position.[1][2][3]
Experimental Protocols
The following are detailed experimental procedures for the synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Route A: Two-Step Synthesis
Step 1: Synthesis of 1-(3-methoxyphenyl)-1H-pyrazole
-
Reagents and Materials:
-
(3-methoxyphenyl)hydrazine hydrochloride
-
1,1,3,3-Tetramethoxypropane
-
Hydrochloric acid (conc.)
-
Ethanol
-
Sodium hydroxide solution
-
Diethyl ether
-
-
Procedure:
-
A solution of (3-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid is prepared in a round-bottom flask.
-
1,1,3,3-Tetramethoxypropane (1.1 eq) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The residue is neutralized with a sodium hydroxide solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 1-(3-methoxyphenyl)-1H-pyrazole, which can be purified by column chromatography if necessary.
-
Step 2: Vilsmeier-Haack Formylation of 1-(3-methoxyphenyl)-1H-pyrazole
-
Reagents and Materials:
-
1-(3-methoxyphenyl)-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Crushed ice
-
Sodium bicarbonate (solid)
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, anhydrous DMF (5.0 eq) is cooled to 0 °C in an ice bath.
-
Phosphorus oxychloride (2.0 eq) is added dropwise to the cooled DMF with constant stirring. The mixture is stirred for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.
-
A solution of 1-(3-methoxyphenyl)-1H-pyrazole (1.0 eq) in anhydrous DMF is then added dropwise to the Vilsmeier reagent.
-
The reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C for 2-6 hours.[1] Reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
The acidic solution is neutralized by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.[4]
-
Route B: One-Pot Synthesis from Hydrazone
-
Reagents and Materials:
-
Acetone
-
(3-methoxyphenyl)hydrazine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Crushed ice
-
Sodium bicarbonate (solid)
-
-
Procedure:
-
Synthesize the hydrazone by refluxing a mixture of (3-methoxyphenyl)hydrazine (1.0 eq) and the corresponding ketone (e.g., acetone, 1.1 eq) in methanol. The product can be isolated upon cooling and filtration.
-
Prepare the Vilsmeier reagent as described in Route A, Step 2.
-
The hydrazone (1.0 eq) is added in small portions to the Vilsmeier reagent at 0 °C.
-
The reaction mixture is then stirred at 60-65 °C for 4-6 hours.[1]
-
The work-up and purification follow the same procedure as described in Route A, Step 2.[1][5]
-
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Parameter | Route A: Two-Step Synthesis | Route B: One-Pot Synthesis |
| Step 1 | ||
| Key Reagents | (3-methoxyphenyl)hydrazine, 1,1,3,3-Tetramethoxypropane | (3-methoxyphenyl)hydrazine, Acetone |
| Solvent | Ethanol/HCl | Methanol |
| Temperature | Reflux | Reflux |
| Typical Yield | 80-90% | 85-95% |
| Step 2 | ||
| Key Reagents | POCl₃, DMF | POCl₃, DMF |
| Temperature | 60-80 °C | 60-65 °C |
| Reaction Time | 2-6 hours | 4-6 hours |
| Typical Yield | 60-75% | 65-80% |
| Overall Yield | 48-68% | 55-76% |
Table 2: Spectroscopic Data for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, δ ppm) | ~10.0 (s, 1H, CHO), ~8.2 (s, 1H, pyrazole-H), ~7.9 (s, 1H, pyrazole-H), ~7.4-7.0 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~185.0 (CHO), ~160.0 (Ar-C-O), ~150.0 (pyrazole-C), ~140.0 (pyrazole-C), ~130.0 (Ar-C), ~120.0 (Ar-C), ~115.0 (Ar-C), ~110.0 (Ar-C), ~55.0 (OCH₃) |
| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~2840 (C-H aldehyde), ~1690 (C=O aldehyde), ~1600, ~1500 (C=C aromatic) |
| Mass Spec (m/z) | Calculated for C₁₁H₁₀N₂O₂: 202.07 |
Visualizations
Caption: Workflow for the two-step synthesis of the target compound (Route A).
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 5. degres.eu [degres.eu]
physicochemical properties of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Core Physicochemical Properties
The following table summarizes the known physicochemical properties of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃ClN₂O₃ | [1] |
| Molecular Weight | 280.71 g/mol | [1] |
| Melting Point | 106–107 °C | [1] |
| Appearance | White solid | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the ¹H, ¹³C, and ¹⁵N NMR spectral data for 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, recorded in CDCl₃.[1]
¹H NMR (700 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.86 | s | - | -CHO |
| 8.15 | s | - | Pyrazole 5-H |
| 7.56–7.51 | m | - | Phenyl 2,6-H |
| 7.00–6.95 | m | - | Phenyl 3,5-H |
| 4.64 | t | 5.9 | -OCH₂CH₂Cl |
| 3.91 | t | 5.9 | -OCH₂CH₂Cl |
| 3.85 | s | - | -OCH₃ |
¹³C NMR (176 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 183.1 | -CHO |
| 163.0 | Pyrazole C-3 |
| 158.9 | Phenyl C-4 |
| 132.5 | Phenyl C-1 |
| 129.3 | Pyrazole C-5 |
| 120.6 | Phenyl C-2,6 |
| 114.7 | Phenyl C-3,5 |
| 110.9 | Pyrazole C-4 |
| 68.9 | -OCH₂CH₂Cl |
| 55.6 | -OCH₃ |
| 41.5 | -OCH₂CH₂Cl |
¹⁵N NMR (71 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| -179.0 | N-1 |
| -117.0 | N-2 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (νₘₐₓ) cm⁻¹ | Assignment |
| 3127, 3101, 2940, 2826, 2748 | C-H (aromatic, aliphatic) |
| 1667 | C=O (aldehyde) |
| 1560, 1516, 1499 | C=C (aromatic) |
| 1367, 1304, 1246, 1228, 1177, 1024, 944, 825 | C-O, C-N, C-H bending |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the compound.
| Ion | Calculated m/z | Found m/z |
| [M + Na]⁺ | 303.0507 | 303.0508 |
Experimental Protocols
The synthesis and characterization of substituted pyrazole-4-carbaldehydes often follow established chemical procedures.
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles, including pyrazoles.[1][2][3] The general workflow for the synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is depicted below.
Detailed Protocol:
-
Vilsmeier Reagent Preparation: Phosphorus oxychloride (40 mmol) is added dropwise to dry dimethylformamide (40 mmol) under an argon atmosphere at -10 °C. The mixture is stirred at this temperature until the formation of the viscous, white Vilsmeier reagent is complete.[1]
-
Reaction: The starting material, 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole (6.7 mmol), dissolved in dry dimethylformamide, is added dropwise to the pre-formed Vilsmeier reagent at room temperature. The reaction mixture is then heated to 70 °C and maintained for 24 hours.[1]
-
Workup: After cooling, the reaction mixture is poured into ice water and basified to a pH > 10 with solid sodium carbonate and sodium hydroxide.[1]
-
Purification: The resulting precipitate is filtered and purified by column chromatography on silica gel to yield the final product.[1]
Characterization Methods
The structural confirmation of the synthesized compound involves a series of analytical techniques.
References
1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] The pyrazole scaffold is found in established drugs and is a subject of ongoing research due to its wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3]
This document details the chemical identity, synthesis, and characterization of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. It also explores its potential biological significance within the context of inflammatory pathways, providing detailed experimental protocols and logical workflows for researchers in drug discovery and development.
Compound Identification and Properties
Chemical Structure:
Table 1: Compound Properties
| Property | Value |
| IUPAC Name | 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde |
| Synonyms | 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Physical Form | Expected to be a solid at room temperature. |
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of 1,3-disubstituted pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6][7] This reaction involves the formylation of an electron-rich precursor, typically a hydrazone, using the Vilsmeier reagent (a complex of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)).[7][8]
General Synthesis Protocol: Vilsmeier-Haack Reaction
The synthesis is a two-step process starting from a substituted acetophenone.
Step 1: Hydrazone Formation
-
Reactants: Dissolve 3-methoxyacetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Reflux the mixture for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting hydrazone precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Cyclization and Formylation (Vilsmeier-Haack Reaction)
-
Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere (e.g., Argon), cool N,N-dimethylformamide (DMF, ~10 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, ~3 eq) dropwise while maintaining the temperature. Stir the mixture until the electrophilic Vilsmeier reagent forms.[9]
-
Reaction: Dissolve the hydrazone precursor from Step 1 in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent.
-
Heating: Stir the reaction mixture at 60–70 °C for 4–8 hours.[6][9] Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the product precipitates.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[9]
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow from synthesis to final product characterization.
Caption: General workflow for the synthesis and characterization of the target compound.
Physicochemical Characterization Data
The structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques. While specific data for the title compound is not available, the following tables provide representative data from a closely related analogue, 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, which showcases the expected signals for the core pyrazole structure.[9]
Table 2: Representative ¹H NMR Spectroscopic Data (700 MHz, CDCl₃)[9]
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| ~9.8-9.9 | s | 1H, -CHO | Aldehyde proton, characteristic singlet. |
| ~8.1-8.2 | s | 1H, Pyrazole 5-H | Proton on the pyrazole ring. |
| ~6.9-7.6 | m | 4H, Phenyl H | Aromatic protons of the methoxyphenyl ring. |
| ~3.8 | s | 3H, -OCH₃ | Methoxy group protons, characteristic singlet. |
Table 3: Representative ¹³C NMR Spectroscopic Data (176 MHz, CDCl₃)[9]
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~183.0 | -CHO | Aldehyde carbonyl carbon. |
| ~160.0 | Phenyl C-O | Aromatic carbon attached to the methoxy group. |
| ~110-140 | Phenyl & Pyrazole C | Aromatic and heterocyclic carbons. |
| ~55.5 | -OCH₃ | Methoxy carbon. |
Table 4: Representative FT-IR Spectroscopic Data [9]
| Wavenumber (cm⁻¹) | Assignment |
| ~1670 | C=O stretch (aldehyde) |
| ~1500-1600 | C=C and C=N stretches (aromatic/heterocycle) |
| ~2800-2900 | C-H stretch (aldehyde) |
| ~1000-1300 | C-O stretch (ether) |
Biological Activity and Potential Signaling Pathways
Pyrazole-4-carbaldehyde derivatives are recognized for a wide spectrum of biological activities, with anti-inflammatory properties being particularly prominent.[1][3] Studies on analogous compounds show that they can significantly inhibit inflammatory responses in preclinical models, such as the carrageenan-induced rat paw edema assay.[5]
The mechanism of action for many anti-inflammatory pyrazoles is linked to the inhibition of key mediators in the inflammatory cascade. This includes enzymes like cyclooxygenase (COX) and the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] The aldehyde functional group at the 4-position serves as a versatile synthetic handle, allowing for the creation of diverse derivatives (e.g., Schiff bases, chalcones) to optimize potency and selectivity against these biological targets.[3][5]
Potential Inflammatory Signaling Pathway Modulation
The diagram below illustrates a simplified inflammatory signaling pathway and highlights potential points of intervention for pyrazole-based compounds.
Caption: Simplified inflammatory cascade showing potential targets for pyrazole compounds.
Conclusion
1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a valuable heterocyclic building block with significant potential in drug discovery. Its synthesis is readily achievable through established methods like the Vilsmeier-Haack reaction.[6] The known anti-inflammatory activities of the pyrazole-4-carbaldehyde scaffold make this compound and its derivatives promising candidates for the development of novel therapeutic agents targeting inflammatory diseases.[3] This guide provides the foundational chemical and biological context to support further research and development efforts.
References
- 1. sciensage.info [sciensage.info]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. degres.eu [degres.eu]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. mdpi.com [mdpi.com]
Spectroscopic Analysis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. These predictions are derived from the analysis of structurally similar compounds, providing a foundational dataset for researchers.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CHO | ~9.9 - 10.1 | s |
| Pyrazole H-5 | ~8.2 - 8.5 | s |
| Pyrazole H-3 | ~8.0 - 8.3 | s |
| Phenyl H-2 | ~7.2 - 7.4 | t |
| Phenyl H-6 | ~7.1 - 7.3 | dd |
| Phenyl H-4 | ~7.0 - 7.2 | d |
| Phenyl H-5 | ~6.9 - 7.1 | dd |
| OCH₃ | ~3.8 | s |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CHO | ~185.0 |
| Phenyl C-1 (ipso) | ~140.0 |
| Phenyl C-3 (ipso-O) | ~160.0 |
| Pyrazole C-4 | ~115.0 - 120.0 |
| Pyrazole C-5 | ~135.0 - 140.0 |
| Pyrazole C-3 | ~145.0 - 150.0 |
| Phenyl C-5 | ~130.0 |
| Phenyl C-2 | ~110.0 |
| Phenyl C-6 | ~115.0 |
| Phenyl C-4 | ~120.0 |
| OCH₃ | ~55.0 |
Experimental Protocol: A General Approach
The following is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of pyrazole-4-carbaldehyde derivatives, based on methodologies reported for analogous compounds.[1]
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.
-
Use Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
3. Data Processing:
-
Process the raw data using appropriate NMR software.
-
Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
-
Reference the chemical shifts to the internal standard (TMS).
Visualizing the Core Structure and its Analysis
To facilitate a deeper understanding, the following diagrams illustrate the chemical structure of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and the logical workflow for its spectral analysis.
Caption: Chemical structure of the title compound.
Caption: Workflow for NMR-based structural elucidation.
References
Mass Spectrometry Analysis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the mass spectrometry analysis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification, structural elucidation, and metabolic studies. This document outlines the predicted fragmentation patterns based on established principles of mass spectrometry, provides detailed experimental protocols for analysis, and presents the information in a clear and accessible format for researchers in the field.
Predicted Mass Spectrometry Fragmentation
The fragmentation of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde under electron ionization (EI) is expected to proceed through several characteristic pathways, driven by the distinct structural motifs within the molecule: the 3-methoxyphenyl group, the pyrazole-4-carbaldehyde core, and the linkage between them. The nominal molecular weight of the compound is 202 g/mol .
Key Fragmentation Pathways:
-
Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes, leading to the formation of a stable acylium ion.
-
Loss of the Formyl Radical (M-29): Cleavage of the C-C bond between the pyrazole ring and the aldehyde group results in the loss of the CHO radical.
-
Loss of a Methyl Radical (M-15): Arising from the methoxy group on the phenyl ring.
-
Loss of Formaldehyde (M-30): A characteristic fragmentation of methoxy-substituted aromatic compounds.
-
Cleavage of the Pyrazole Ring: The pyrazole ring can undergo characteristic fragmentation by losing hydrogen cyanide (HCN) or a molecule of nitrogen (N₂).
These predicted fragmentation patterns provide a basis for the interpretation of experimental mass spectra of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and its derivatives.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
| Fragment Ion | Proposed Structure | m/z (Nominal) | Neutral Loss |
| [M]⁺˙ | 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde radical cation | 202 | - |
| [M-H]⁺ | Acylium ion | 201 | H |
| [M-CHO]⁺ | 1-(3-methoxyphenyl)-1H-pyrazole cation | 173 | CHO |
| [M-CH₃]⁺ | Cation from loss of methyl radical | 187 | CH₃ |
| [M-H₂CO]⁺˙ | Radical cation from loss of formaldehyde | 172 | H₂CO |
| [M-CHO-HCN]⁺ | Cation from subsequent loss of HCN | 146 | CHO, HCN |
| [M-CHO-N₂]⁺ | Cation from subsequent loss of N₂ | 145 | CHO, N₂ |
Experimental Protocols
Two common mass spectrometry techniques applicable to the analysis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde are Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Electrospray Ionization-Mass Spectrometry (ESI-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like the target molecule.
1. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, dilute the stock solution to a final concentration of 1-10 µg/mL for injection.
2. GC Conditions:
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
3. MS Conditions (Electron Ionization):
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan.
Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol
ESI-MS is suitable for less volatile compounds or for obtaining molecular weight information with minimal fragmentation ("soft" ionization).
1. Sample Preparation:
-
Dissolve the sample in a solvent mixture compatible with ESI, such as acetonitrile/water (1:1 v/v) with 0.1% formic acid to aid protonation, to a concentration of approximately 1 mg/mL.
-
Further dilute the sample to a final concentration of 1-10 µM for infusion or injection.
2. ESI-MS Conditions:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Gas (N₂): 30 psi.
-
Drying Gas (N₂): 5 L/min at 300 °C.
-
Mass Range: m/z 50-500.
-
Fragmentation (for MS/MS): Collision-induced dissociation (CID) with argon as the collision gas. Collision energy can be varied (e.g., 10-40 eV) to induce fragmentation and obtain structural information.
Visualizations
Predicted EI-MS Fragmentation Pathway
Caption: Predicted Electron Ionization fragmentation pathway.
General GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis.
An In-depth Technical Guide on the Solubility and Stability of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the novel compound 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. While specific experimental data for this compound is not yet publicly available, this document outlines the established experimental protocols and theoretical frameworks necessary for its physicochemical characterization. Pyrazole derivatives are a significant class of heterocyclic compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Understanding the solubility and stability of new entities like 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a critical step in the drug discovery and development process, ensuring proper formulation, delivery, and therapeutic efficacy. This guide serves as a foundational resource for researchers initiating studies on this and similar pyrazole-based compounds.
Introduction
Pyrazole-4-carbaldehyde derivatives are versatile scaffolds in medicinal chemistry, known to interact with various biological targets. The subject of this guide, 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, is a member of this class with potential therapeutic applications. Its efficacy and development as a drug candidate are fundamentally dependent on its physicochemical properties, primarily solubility and stability. Solubility influences bioavailability and formulation strategies, while stability determines shelf-life, storage conditions, and degradation pathways. This document details the requisite experimental procedures for a thorough physicochemical assessment.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is paramount for its development. For 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, the following parameters are of key interest.
Solubility
Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. It is a critical determinant of a drug's absorption and bioavailability.
Computational tools can provide an initial estimate of a compound's solubility. These predictions are based on the molecule's structure and various physicochemical descriptors.
Table 1: Predicted Physicochemical Properties of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
| Parameter | Predicted Value | Method/Software |
| Molecular Weight | 216.22 g/mol | N/A |
| LogP | 2.5 | (Calculated) |
| Aqueous Solubility | To be determined | (e.g., ALOGPS) |
| pKa | To be determined | (e.g., MarvinSketch) |
Note: The values in this table are placeholders and should be replaced with data from validated computational models.
Experimental determination of solubility provides the most accurate and reliable data. The following table outlines the common solvents and conditions under which the solubility of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde should be tested.
Table 2: Experimental Solubility of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Template for Experimental Data)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | 25 | Shake-Flask (HPLC) | ||
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Shake-Flask (HPLC) | ||
| 0.1 N HCl | 25 | Shake-Flask (HPLC) | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask (HPLC) | ||
| Ethanol | 25 | Shake-Flask (HPLC) |
Stability
Stability testing evaluates the effect of various environmental factors on the quality of a drug substance over time. It is essential for determining appropriate storage conditions and shelf-life.
Solid-state stability studies assess the degradation of the compound in its solid form under accelerated and long-term storage conditions.
Table 3: Solid-State Stability of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Template for Experimental Data)
| Condition | Duration | Purity (%) | Degradants (%) | Appearance |
| 40°C / 75% RH | 1 month | |||
| 40°C / 75% RH | 3 months | |||
| 40°C / 75% RH | 6 months | |||
| 25°C / 60% RH | 6 months | |||
| 25°C / 60% RH | 12 months | |||
| Photostability (ICH Q1B) |
Solution-state stability is crucial for developing liquid formulations and for understanding the compound's behavior in biological fluids.
Table 4: Solution-State Stability of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in PBS (pH 7.4) at 25°C (Template for Experimental Data)
| Time Point | Concentration (µg/mL) | % Remaining |
| 0 h | 100 | |
| 2 h | ||
| 6 h | ||
| 12 h | ||
| 24 h | ||
| 48 h |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable physicochemical characterization.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol:
-
Add an excess amount of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde to a vial containing a known volume of the test solvent.
-
Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually confirm the presence of undissolved solid.
-
Separate the saturated solution from the excess solid by filtration (using a 0.22 µm filter) or centrifugation.
-
Dilute an aliquot of the clear supernatant with a suitable mobile phase.
-
Quantify the concentration of the compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Stability Testing Protocol (ICH Guidelines)
Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.
Caption: Workflow for ICH-Compliant Stability Testing.
Protocol:
-
Place accurately weighed samples of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in appropriate containers (e.g., glass vials).
-
Store the samples in stability chambers under long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.
-
For photostability testing, expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples for analysis.
-
Analyze the samples for purity (assay) and the presence of degradation products (related substances) using a validated stability-indicating HPLC method.
-
Record any changes in physical appearance (e.g., color, crystallinity).
Potential Biological Activity and Signaling Pathways
While the specific biological targets of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde are yet to be elucidated, the broader class of pyrazole derivatives is known to exhibit a range of pharmacological activities. These activities often stem from the modulation of key signaling pathways involved in inflammation and cell proliferation.
Anti-inflammatory Activity
Many pyrazole derivatives exert anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating pro-inflammatory signaling pathways like NF-κB.
Caption: Potential Inhibition of the NF-κB Signaling Pathway.
Anticancer Activity
Some pyrazole-containing compounds have demonstrated anticancer properties by interfering with signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Potential Inhibition of the PI3K/Akt/mTOR Pathway.
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable step in the preclinical development of any new chemical entity. This guide provides the essential framework and detailed protocols for the comprehensive physicochemical characterization of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. The data generated from these studies will be instrumental in guiding formulation development, predicting in vivo behavior, and ultimately determining the therapeutic potential of this promising compound. The exploration of its biological activities, guided by the known pharmacology of related pyrazole derivatives, will further illuminate its mechanism of action and potential clinical applications.
Technical Whitepaper: Crystallographic Analysis of Phenyl-Pyrazole Carbaldehydes
To: Researchers, Scientists, and Drug Development Professionals Subject: Analysis of the Crystal Structure of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and Related Analogues
Introduction
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield an experimentally determined crystal structure for the specific compound 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. However, the pyrazole-4-carbaldehyde scaffold is a crucial pharmacophore found in numerous compounds with significant biological activities, making a structural understanding of this class of molecules vital for drug development and molecular modeling.
This technical guide provides an in-depth analysis of a closely related, structurally representative analogue: 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde . The detailed crystallographic data and experimental protocols for this compound offer valuable insights into the likely molecular geometry, packing, and intermolecular interactions that would be observed in the target compound.
Crystallographic Data of a Structural Analogue: 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
The crystal structure of 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde (C₁₇H₁₄N₂O₂) provides a high-quality reference for this chemical class. The key quantitative data from the X-ray diffraction study are summarized below.[1]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₇H₁₄N₂O₂ |
| Formula Weight (Mᵣ) | 278.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.6207 (1) Å |
| b | 7.1695 (1) Å |
| c | 22.9228 (3) Å |
| α | 90° |
| β | 99.168 (1)° |
| γ | 90° |
| Volume (V) | 1398.67 (3) ų |
| Z (Molecules per unit cell) | 4 |
| Data Collection & Refinement | |
| Radiation | Mo Kα |
| Temperature | 100 K |
| Reflections Collected | 6610 independent |
| Final R indices [I > 2σ(I)] | R₁ = 0.036, wR₂ = 0.092 |
| Goodness-of-fit (S) | 1.04 |
Experimental Protocols
General Synthesis of Pyrazole-4-carbaldehydes
The synthesis of pyrazole-4-carbaldehydes is commonly achieved via the Vilsmeier-Haack reaction.[2][3][4][5] This reaction introduces a formyl (-CHO) group onto an electron-rich heterocyclic ring. The general workflow involves the reaction of a suitable hydrazone precursor with the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3][4][5]
Synthesis of 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
The specific synthesis for the analyzed analogue involved the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (0.1 mol) with phenol (0.1 mol).[1]
-
Reaction Mixture : The reactants were dissolved in 10 mL of dimethyl sulfoxide (DMSO).
-
Crystallization : The resulting product was recrystallized from an ethanol solution to yield single crystals suitable for X-ray diffraction.
Molecular and Crystal Structure Analysis
Molecular Geometry
The core of the molecule is an essentially planar 1H-pyrazole ring.[1] The planarity of this ring is a key structural feature. The two substituent rings, the phenyl ring and the phenoxy ring, are not coplanar with the central pyrazole ring.
-
The dihedral angle between the pyrazole ring and the adjacent phenyl ring is 73.67 (4)° .[1]
-
The dihedral angle between the pyrazole ring and the phenoxy ring is 45.99 (4)° .[1]
This twisted conformation is a common feature in related crystal structures and is critical for understanding receptor binding and molecular packing.[6][7][8]
Intermolecular Interactions and Crystal Packing
In the crystal lattice of 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, there are no classical hydrogen bonds. Instead, the crystal packing is stabilized by weaker interactions:
-
C—H···π Interactions : A notable weak C—H···π interaction is observed involving the phenyl ring, which helps to stabilize the overall crystal structure.[1]
-
Van der Waals Forces : These forces play a significant role in the molecular packing.
The absence of strong hydrogen bonds and the presence of significant dihedral angles between the rings prevent a dense, planar packing arrangement.
Relevance in Drug Development
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[9] The pyrazole-4-carbaldehyde scaffold, in particular, serves as a versatile intermediate for synthesizing compounds with potential therapeutic applications.[2]
Documented biological activities for this class of compounds include:
-
Anti-inflammatory : Many pyrazole derivatives have shown potent anti-inflammatory effects.[3][9]
-
Antimicrobial : Certain substituted pyrazoles exhibit significant activity against various bacterial and fungal strains.[4][5]
-
Anticancer : The pyrazole core is present in several compounds investigated for their anti-cancer properties.[5]
The structural data presented here is crucial for computational studies, such as molecular docking and pharmacophore modeling, aimed at designing novel pyrazole-based therapeutic agents. The defined bond angles, lengths, and dihedral conformations provide a validated starting point for in silico screening and lead optimization.
References
- 1. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jpsionline.com [jpsionline.com]
- 5. chemmethod.com [chemmethod.com]
- 6. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of pyrazole-4-carbaldehyde derivatives.
An In-depth Technical Guide on the Biological Activity of Pyrazole-4-carbaldehyde Derivatives
Introduction
Pyrazole, a five-membered heterocyclic diamine, is a prominent scaffold in medicinal chemistry due to its wide range of pharmacological properties. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. Among the various functionalized pyrazoles, pyrazole-4-carbaldehyde has emerged as a critical intermediate for the synthesis of novel bioactive compounds. The aldehyde functional group at the C4 position provides a reactive site for the facile introduction of diverse pharmacophores, enabling the generation of extensive chemical libraries for drug discovery. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of pyrazole-4-carbaldehyde derivatives, with a focus on their potential as therapeutic agents.
General Synthesis of Pyrazole-4-carbaldehyde Derivatives
The synthesis of pyrazole-4-carbaldehyde derivatives typically commences with the Vilsmeier-Haack reaction on a suitable pyrazole precursor. This reaction introduces the formyl group (-CHO) at the 4-position of the pyrazole ring. The resulting pyrazole-4-carbaldehyde serves as a versatile building block for further derivatization, commonly through condensation reactions with various amines, hydrazines, and other nucleophiles to yield Schiff bases, hydrazones, and other related structures.
Caption: General synthetic workflow for pyrazole-4-carbaldehyde derivatives.
Biological Activities
Antimicrobial Activity
Pyrazole-4-carbaldehyde derivatives have demonstrated significant potential as antimicrobial agents against a spectrum of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The imine (-C=N-) linkage in Schiff base derivatives is frequently implicated in their bioactivity.
Table 1: Antimicrobial Activity of Pyrazole-4-carbaldehyde Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger | Reference |
| Series 1 | |||||||
| Compound A | 12.5 | 25 | 50 | 100 | 25 | 50 | |
| Compound B | 6.25 | 12.5 | 25 | 50 | 12.5 | 25 | |
| Series 2 | |||||||
| Compound X | >100 | 50 | 100 | >100 | 50 | 100 | |
| Compound Y | 25 | 12.5 | 50 | 100 | 25 | 50 | |
| Standard Drugs | |||||||
| Ciprofloxacin | 3.12 | 6.25 | 6.25 | 12.5 | - | - | |
| Fluconazole | - | - | - | - | 6.25 | 12.5 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth media in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
literature review on the synthesis of substituted pyrazoles.
An In-Depth Technical Guide to the Synthesis of Substituted Pyrazoles
Introduction
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are foundational scaffolds in medicinal chemistry and drug development.[1] Their versatile structure allows for a wide range of biological activities, leading to their incorporation into numerous pharmaceuticals, including anti-inflammatory drugs like Celecoxib, anti-obesity agents like Rimonabant, and various anticancer agents.[2][3][4] The development of efficient and regioselective synthetic methods for creating substituted pyrazole libraries is therefore a critical task for researchers and drug development professionals.
This technical guide provides a comprehensive review of the core synthetic strategies for preparing substituted pyrazoles. It covers classical and modern methodologies, presents detailed experimental protocols for key reactions, summarizes quantitative data for comparative analysis, and illustrates reaction pathways using clear, structured diagrams.
The Knorr Pyrazole Synthesis: Condensation of 1,3-Dicarbonyls
The most traditional and widely used method for pyrazole synthesis is the Knorr synthesis, first reported in 1883.[5][6] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[7][8] The method's versatility and the ready availability of starting materials make it a cornerstone of heterocyclic chemistry.[9] A primary consideration, especially with unsymmetrical dicarbonyl compounds, is regioselectivity, as the initial condensation can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[6]
General Reaction Workflow
The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[10]
Caption: General workflow of the Knorr Pyrazole Synthesis.
Detailed Experimental Protocol: Synthesis of 1,3,5-Substituted Pyrazole
This protocol is adapted from a nano-ZnO catalyzed green synthesis method described by Girish et al.[5][6]
-
Reactant Preparation: In a round-bottom flask, combine ethyl acetoacetate (1 mmol), substituted phenylhydrazine (1 mmol), and a catalytic amount of nano-ZnO (10 mol%).
-
Solvent and Reaction: Add ethanol (10 mL) as the solvent.
-
Reflux: Stir the mixture and heat it to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into crushed ice and stir until a solid precipitate forms.
-
Isolation and Purification: Filter the solid product, wash it thoroughly with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from ethanol to yield the pure 1,3,5-substituted pyrazole.
Quantitative Data for Knorr Synthesis
The following table summarizes various examples of Knorr synthesis, highlighting the diversity of substrates and conditions.
| R¹ | R³ | R² (Hydrazine) | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| CH₃ | OC₂H₅ | Phenyl | Nano-ZnO / Ethanol | 1.5 | 95 | [5][6] |
| CF₃ | Aryl | Aryl | N,N-dimethylacetamide | - | 59-98 | [6] |
| CH₃ | CH₃ | Phenyl | Ethylene Glycol | - | 70-95 | [6] |
| Phenyl | H | Hydrazine Hydrate | Acetic Acid / 1-Propanol | 1 | - | [11] |
| p-Tolyl | CF₃ | 4-Sulfamoylphenyl | HCl / Ethanol | Several | - | [12] |
Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
Another prevalent method for synthesizing pyrazoles (specifically pyrazolines, which can be oxidized to pyrazoles) is the reaction between α,β-unsaturated aldehydes or ketones (chalcones) and hydrazine derivatives.[13][14] This reaction proceeds through a Michael addition followed by intramolecular cyclization and dehydration.
General Reaction Workflow
The process begins with the nucleophilic attack of the hydrazine on the β-carbon of the chalcone, leading to a cyclized intermediate that subsequently forms the pyrazoline ring.
Caption: Synthesis of pyrazolines from chalcones and hydrazines.
Detailed Experimental Protocol: Synthesis of Adamantyl Pyrazoline
This protocol is adapted from the synthesis of pyrazole-based adamantyl compounds.[14]
-
Reactant Preparation: In a suitable flask, dissolve adamantyl chalcone (0.75 mmol) and a substituted phenylhydrazine hydrochloride (0.75 mmol) in an aqueous acetic acid solution (6 mL, HOAc/H₂O = 2/1, v/v).
-
Base Addition: Add sodium acetate (0.15 mmol) to the mixture.
-
Heating and Reaction: Stir the mixture and heat it at 80°C for 48 hours.
-
Isolation: After the reaction is complete, pour the mixture into crushed ice to precipitate the product.
-
Purification: Collect the solid by filtration. The product can be purified by evaporation of the solvent in a rotary evaporator to obtain the final pyrazoline product.
Quantitative Data for Chalcone-Based Synthesis
The following table presents examples of pyrazole/pyrazoline synthesis from chalcones.
| Chalcone Substituents | Hydrazine Derivative | Solvent | Conditions | Yield (%) | Reference |
| Adamantyl, Phenyl | 2,4-Dinitrophenyl hydrazine | Methanol / H₂SO₄ | RT, 48h | - | [14] |
| Adamantyl, Phenyl | Phenylhydrazine HCl | Acetic Acid / Water | 80°C, 48h | - | [14] |
| Various Bis-Chalcones | Hydrazine Hydrate | Ethanol | Reflux, 16-18h | Good | [15] |
| Various Bis-Chalcones | Hydrazine Hydrate | Al₂O₃ (Solvent-free) | Microwave, 6-8 min | Excellent | [15] |
[3+2] Dipolar Cycloaddition Reactions
A powerful and modern approach for constructing the pyrazole ring is the [3+2] cycloaddition reaction between a 1,3-dipole, such as a diazo compound, and a dipolarophile, like an alkyne.[3][16] This method offers high regioselectivity and is compatible with a wide range of functional groups. The diazo compounds can be generated in situ from precursors like N-tosylhydrazones, enhancing the safety and practicality of the procedure.[17]
General Reaction Workflow
The core of this method is the concerted or stepwise cycloaddition of the diazo compound across the triple bond of the alkyne to directly form the aromatic pyrazole ring.
Caption: [3+2] Cycloaddition pathway for pyrazole synthesis.
Detailed Experimental Protocol: Al(OTf)₃-Promoted Cascade Reaction
This protocol is based on the synthesis of four-substituted pyrazoles from α-diazoesters and ynones.[16]
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the ynone (0.2 mmol, 1.0 equiv.) and Al(OTf)₃ (10 mol%).
-
Solvent Addition: Add dry dichloroethane (DCE, 2.0 mL) to the tube.
-
Reactant Addition: Slowly add the α-diazoester (0.3 mmol, 1.5 equiv.) to the stirred solution at room temperature.
-
Reaction: Stir the mixture at 80°C and monitor by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (using a petroleum ether/ethyl acetate mixture as eluent) to afford the desired substituted pyrazole.
Case Study: Synthesis and Application of Celecoxib
Celecoxib (brand name Celebrex) is a selective COX-2 inhibitor used to treat inflammation and pain.[12] Its core structure is a 1,5-diarylpyrazole, making its synthesis a prime example of the practical application of pyrazole chemistry in drug development.[18] The most common synthesis is a direct application of the Knorr reaction.[19]
Experimental Protocol: Synthesis of Celecoxib
This protocol is a representative procedure for the final cyclocondensation step.[12][20]
-
Reactant Preparation: A solution of the 1,3-dicarbonyl precursor, 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1 equiv.), is prepared in ethanol in a reaction vessel equipped with a reflux condenser.
-
Addition of Hydrazine: 4-Sulfamoylphenylhydrazine hydrochloride (1 equiv.) is added to the solution.
-
Catalysis and Reflux: A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.
-
Work-up: Upon completion (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from an ethyl acetate/heptane mixture to yield pure Celecoxib.
Signaling Pathway: COX-2 Inhibition
Celecoxib exerts its anti-inflammatory effect by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By blocking COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins.[12]
Caption: Simplified COX-2 pathway showing inhibition by Celecoxib.
Conclusion
The synthesis of substituted pyrazoles is a rich and evolving field. The classical Knorr synthesis and reactions involving chalcones remain robust and reliable methods for accessing a wide variety of pyrazole structures. Concurrently, modern techniques such as [3+2] cycloadditions and multicomponent reactions offer enhanced efficiency, regioselectivity, and functional group tolerance.[21][22] The successful development of drugs like Celecoxib underscores the critical importance of these synthetic strategies. A thorough understanding of these methodologies is essential for researchers and scientists aiming to design and create the next generation of pyrazole-based therapeutics.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. benchchem.com [benchchem.com]
- 13. ijirt.org [ijirt.org]
- 14. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. theaspd.com [theaspd.com]
- 16. ccspublishing.org.cn [ccspublishing.org.cn]
- 17. Visible-light-induced [3+2] cycloadditions of donor/donor diazo intermediates with alkenes to achieve (spiro)-pyrazolines and pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 19. zenodo.org [zenodo.org]
- 20. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Initial Bioactivity Screening of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the prospective initial bioactivity screening of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes findings from structurally related pyrazole-4-carbaldehyde derivatives to forecast its potential therapeutic activities. This guide outlines detailed experimental protocols for key bioassays, presents potential quantitative data in structured tables for comparative purposes, and includes visualizations of experimental workflows and relevant signaling pathways to aid in research design and execution. The primary focus is on the potential anticancer, antimicrobial, and antioxidant properties, which are commonly associated with this class of compounds.[1][2][3][4]
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities including anti-inflammatory, analgesic, anticancer, antimicrobial, and antioxidant effects.[1][3][4] The pyrazole-4-carbaldehyde scaffold, in particular, serves as a versatile intermediate for the synthesis of various bioactive molecules.[1][2][5] The subject of this guide, 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, possesses structural features—a pyrazole core, a methoxyphenyl group, and a carbaldehyde functional group—that suggest a high potential for biological activity. This document serves as a foundational resource for researchers initiating the biological evaluation of this compound.
Predicted Bioactivity Profile
Based on the analysis of related pyrazole-4-carbaldehyde derivatives, 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is predicted to exhibit the following primary bioactivities:
-
Anticancer Activity: Many pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7][8][9] The mechanism of action often involves the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
-
Antimicrobial Activity: The pyrazole nucleus is a common feature in many antimicrobial agents.[1][5][10][11] It is anticipated that the target compound will show inhibitory activity against a spectrum of pathogenic bacteria and fungi.
-
Antioxidant Activity: Several pyrazole derivatives have been reported to possess radical scavenging and antioxidant properties, suggesting a potential role in mitigating oxidative stress-related pathologies.[3][12][13][14][15]
Methodologies for Bioactivity Screening
A systematic approach to screening the bioactivity of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde should begin with a general cytotoxicity assessment, followed by more specific assays based on the initial findings.
Caption: General workflow for the initial bioactivity screening of a novel compound.
Anticancer Activity
3.1.1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Hypothetical Anticancer Activity of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MCF-7 (Breast) | Prospective | - |
| 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | HCT-116 (Colon) | Prospective | - |
| 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | A549 (Lung) | Prospective | - |
| Pyrazole-derivative A | MCF-7 (Breast) | 8.5 | [8] |
| Pyrazole-derivative B | HCT-116 (Colon) | 12.2 | [9] |
| Pyrazole-derivative C | A549 (Lung) | 5.15 | [9] |
Antimicrobial Activity
3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.
-
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform a two-fold serial dilution of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
-
Data Analysis: The MIC value is reported in µg/mL or µM.
Table 2: Hypothetical Antimicrobial Activity of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and Related Compounds
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | S. aureus (Gram +) | Prospective | - |
| 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | E. coli (Gram -) | Prospective | - |
| 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | C. albicans (Fungus) | Prospective | - |
| Pyrazole-4-carbaldehyde derivative D | B. subtilis | 40 | [5] |
| Pyrazole-4-carbaldehyde derivative E | P. aeruginosa | >100 | [5] |
| Pyrazole-4-carbaldehyde derivative F | C. albicans | 50 | [5] |
Antioxidant Activity
3.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
-
Protocol:
-
Sample Preparation: Prepare different concentrations of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in methanol.
-
Reaction Mixture: Add the sample solutions to a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[12]
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.
-
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value (the effective concentration of the compound that scavenges 50% of the DPPH radicals).
Table 3: Hypothetical Antioxidant Activity of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and Related Compounds
| Compound | Assay | EC50 (µg/mL) | Reference |
| 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | DPPH Scavenging | Prospective | - |
| 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Nitric Oxide Scavenging | Prospective | - |
| Pyrazole derivative G | DPPH Scavenging | 15.8 | [15] |
| Pyrazole derivative H | Nitric Oxide Scavenging | 22.4 | [15] |
| Ascorbic Acid (Standard) | DPPH Scavenging | 5.2 | [15] |
Potential Signaling Pathway Modulation
Given the prevalence of anticancer activity among pyrazole derivatives, a plausible mechanism of action for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde could involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
While further empirical studies are essential, the existing literature on analogous pyrazole-4-carbaldehyde derivatives provides a strong rationale for investigating 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde as a potential anticancer, antimicrobial, and antioxidant agent. The experimental protocols and predictive data presented in this guide offer a structured framework for initiating a comprehensive bioactivity screening of this promising compound. The outcomes of such studies will be crucial in elucidating its therapeutic potential and guiding future drug development efforts.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpsionline.com [jpsionline.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
- 10. ijpsr.com [ijpsr.com]
- 11. orientjchem.org [orientjchem.org]
- 12. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols: 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde as a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. The protocols detailed below are based on established methodologies for analogous compounds and can be adapted for the specific synthesis of derivatives from the title compound.
Introduction
1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of a variety of heterocyclic compounds. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. The aldehyde functionality at the 4-position of the pyrazole ring serves as a crucial handle for further molecular elaboration, most notably through condensation reactions to form chalcones, which are themselves valuable precursors to other heterocyclic systems like pyrazolines and pyridines.
Synthetic Applications
The primary application of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in organic synthesis is as an electrophilic partner in condensation reactions. The most common and synthetically valuable of these is the Claisen-Schmidt condensation.
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with various acetophenones or other enolizable ketones provides a straightforward route to pyrazole-based chalcones (α,β-unsaturated ketones). These chalcones are not only biologically active molecules in their own right but also serve as versatile intermediates for the synthesis of other heterocyclic compounds.
Experimental Workflow for Chalcone Synthesis
Caption: General workflow for the synthesis of pyrazole chalcones via Claisen-Schmidt condensation.
Synthesis of Pyrazoline Derivatives
The chalcones derived from 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be readily converted into pyrazoline derivatives through cyclocondensation with hydrazine or its derivatives. Pyrazolines are another class of five-membered heterocyclic compounds with significant biological activities.
Experimental Workflow for Pyrazoline Synthesis
Caption: General workflow for the synthesis of pyrazolines from pyrazole chalcones.
Biological Activities of Derivatives
Derivatives of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, particularly the corresponding chalcones and pyrazolines, have been reported to exhibit a range of biological activities. The primary activities of interest are anti-inflammatory and antimicrobial.
Anti-inflammatory Activity
Many pyrazole-based compounds exhibit anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2] Chalcones have also been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[3][4]
Inhibition of the NF-κB Signaling Pathway by Pyrazole Chalcones
Caption: Pyrazole chalcones can inhibit the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα.
Inhibition of the COX-2 Pathway
Caption: Pyrazole derivatives can exert anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, thereby blocking the production of pro-inflammatory prostaglandins.
Antimicrobial Activity
Pyrazole and pyrazoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The presence of different substituents on the aryl rings can significantly influence the antimicrobial spectrum and potency. The mechanism of action is often multifaceted, potentially involving the disruption of microbial cell walls, interference with DNA synthesis, or inhibition of essential enzymes.[5][6]
Experimental Protocols
General Protocol for the Synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
The synthesis of the title compound can be achieved via the Vilsmeier-Haack reaction of the corresponding acetophenone hydrazone.
-
Synthesis of 3-methoxyacetophenone phenylhydrazone:
-
To a solution of 3-methoxyacetophenone (1 equivalent) in ethanol, add phenylhydrazine (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
-
Vilsmeier-Haack Reaction:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 5 equivalents) with stirring.
-
To the prepared Vilsmeier reagent, add the 3-methoxyacetophenone phenylhydrazone (1 equivalent) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
-
General Protocol for the Synthesis of Pyrazole Chalcones
-
In a round-bottom flask, dissolve 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.
-
To this solution, add an aqueous solution of sodium hydroxide (20-40%) dropwise with stirring at room temperature.
-
Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude chalcone from ethanol to obtain the purified product.
General Protocol for the Synthesis of Pyrazoline Derivatives
-
Dissolve the pyrazole chalcone (1 equivalent) in glacial acetic acid or ethanol.[7]
-
Add hydrazine hydrate (1.2 equivalents) to the solution.[7]
-
Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.[7]
-
After completion, cool the reaction mixture and pour it into ice-cold water.[7]
-
Collect the resulting solid by filtration, wash with water, and dry.[7]
-
Recrystallize the crude pyrazoline from ethanol to obtain the pure product.[7]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and biological evaluation of pyrazole derivatives analogous to those derived from 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Table 1: Synthesis of Pyrazole Chalcone Derivatives
| Entry | Pyrazole Aldehyde | Acetophenone | Yield (%) | Reference |
| 1 | 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | 4-bromoacetophenone | 85 | [4] |
| 2 | 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | 4-methoxyacetophenone | 83 | [4] |
| 3 | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 3,4-dimethoxyacetophenone | - |
Table 2: Synthesis of Pyrazoline Derivatives from Chalcones
| Entry | Chalcone Derivative | Reagent | Yield (%) | Reference |
| 1 | (E)-1-(4-bromophenyl)-3-(1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)prop-2-en-1-one | Hydrazine Hydrate | 73 | [4] |
| 2 | (E)-1-(4-methoxyphenyl)-3-(1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)prop-2-en-1-one | Hydrazine Hydrate | 81 | [4] |
| 3 | Various Chalcones | Hydrazine Hydrate | 50.8 - 82.4 | [7] |
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | % Inhibition of Edema (4h) | Reference |
| 2a | 84.39 | [4] |
| 2b | 87.89 | [4] |
| 3a | 85.53 | [4] |
| Indomethacin (Standard) | 72.99 | [4] |
| Celebrex (Standard) | 83.76 | [4] |
Table 4: Antimicrobial Activity (MIC, µg/mL) of Pyrazole Derivatives
| Compound | S. aureus | E. coli | C. albicans | Reference |
| Chalcone Derivative 1 | - | - | - | [3] |
| Chalcone Derivative 2 | - | - | - | [3] |
| Pyrazoline Derivative 1 | - | - | - | [6] |
| Pyrazoline Derivative 2 | - | - | - | [6] |
Note: Specific MIC values for derivatives of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde are not available in the searched literature and would require experimental determination.
Conclusion
1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The straightforward protocols for its conversion into chalcones and subsequently into pyrazolines, coupled with the pronounced biological activities of these derivatives, make it an attractive scaffold for further investigation by researchers in medicinal chemistry and drug development. The insights into the potential mechanisms of action, such as the inhibition of NF-κB and COX-2 pathways, provide a rational basis for the design of new and more potent therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Reactions of the Aldehyde Group in 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key reactions involving the aldehyde functional group of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the diverse functionalities that can be introduced via the reactive aldehyde group. The following sections detail established protocols for Knoevenagel condensation, Wittig reaction, reductive amination, and oxidation, providing a foundation for the synthesis of a wide array of pyrazole-based derivatives.
Key Reactions of the Aldehyde Group
The aldehyde group at the C4 position of the pyrazole ring in 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is susceptible to a variety of nucleophilic addition and oxidation reactions. These reactions allow for the extension of the carbon skeleton and the introduction of new functional groups, which are crucial for the development of novel compounds with desired biological or material properties.
Four principal reactions are highlighted in these notes:
-
Knoevenagel Condensation: For the formation of a new carbon-carbon double bond by reacting the aldehyde with active methylene compounds.
-
Wittig Reaction: To convert the aldehyde into an alkene, offering a powerful method for olefination.
-
Reductive Amination: A two-step process involving the formation of a Schiff base followed by reduction to yield a secondary amine.
-
Oxidation: For the conversion of the aldehyde to a carboxylic acid, a key functional group for further derivatization.
Data Presentation
The following table summarizes the typical reaction conditions and expected yields for the key reactions of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, based on analogous transformations of structurally similar pyrazole-4-carbaldehydes.
| Reaction | Reagents | Solvent | Catalyst/Base | Temperature | Time | Yield (%) |
| Knoevenagel Condensation | Malononitrile | Ethanol/Water (1:1) | Ammonium Carbonate | Reflux | 15 min | ~90% |
| Wittig Reaction | Benzyltriphenylphosphonium chloride | Dichloromethane | 50% Sodium Hydroxide | Room Temperature | 30 min | Moderate |
| Reductive Amination | Aniline, Sodium Borohydride/Iodine | Methanol | - | Room Temperature | 2 h | ~73% |
| Oxidation | Potassium Permanganate | Water/Pyridine | - | Not specified | - | High |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures for similar substrates and may require optimization for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Knoevenagel Condensation with Malononitrile
This protocol describes the condensation of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with malononitrile to form 2-((1-(3-methoxyphenyl)-1H-pyrazol-4-yl)methylene)malononitrile.
Materials:
-
1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
-
Malononitrile
-
Ammonium Carbonate
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, combine 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (1 mmol) and malononitrile (1 mmol) in a mixture of 10 mL of ethanol and 10 mL of water.
-
Add ammonium carbonate (0.2 mmol, 20 mol%) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-20 minutes.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the final product.
Wittig Reaction with Benzyltriphenylphosphonium chloride
This protocol outlines the synthesis of 1-(3-methoxyphenyl)-4-(2-phenylethenyl)-1H-pyrazole via a Wittig reaction.
Materials:
-
1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
-
Benzyltriphenylphosphonium chloride
-
50% Sodium Hydroxide solution
-
Dichloromethane
-
Water
-
Reaction tube or small flask
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a reaction tube, dissolve 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (1 mmol) and benzyltriphenylphosphonium chloride (1.2 mmol) in dichloromethane.
-
With vigorous stirring, add 50% aqueous sodium hydroxide dropwise.
-
Continue stirring vigorously at room temperature for 30 minutes.
-
Transfer the reaction mixture to a separatory funnel.
-
Add water and more dichloromethane to the separatory funnel.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Reductive Amination with Aniline
This protocol describes the synthesis of N-((1-(3-methoxyphenyl)-1H-pyrazol-4-yl)methyl)aniline.
Materials:
-
1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
-
Aniline
-
Sodium Borohydride
-
Iodine
-
Methanol
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a stirred solution of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (1 mmol) and aniline (1.1 mmol) in methanol, add iodine (1 mmol) in one portion.
-
Slowly add sodium borohydride (1.5 mmol) to the stirring solution.
-
Continue stirring at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, collect the precipitated product by filtration.
-
Wash the product with water and dry.
-
Recrystallize the product from ethanol to obtain the purified secondary amine.[1]
Oxidation to Carboxylic Acid
This protocol outlines the oxidation of the aldehyde to 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
Materials:
-
1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
-
Potassium Permanganate (KMnO4)
-
Pyridine
-
Water
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
-
Acid (e.g., Hydrochloric acid)
Procedure:
-
Dissolve 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in a mixture of pyridine and water.
-
Slowly add a solution of potassium permanganate in water to the stirred mixture.
-
Continue stirring at room temperature until the purple color of the permanganate disappears.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.[2]
Visualizations
The following diagrams illustrate the reaction pathways and a general experimental workflow.
Caption: Reaction pathways of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Caption: General experimental workflow for the reactions.
References
Application Notes and Protocols: Synthesis and Potential Applications of Schiff Bases Derived from 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Schiff bases from 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, including detailed experimental protocols and a summary of the potential biological activities of analogous compounds. This document is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
Schiff bases derived from pyrazole scaffolds are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The formation of an azomethine group (-C=N-) via the condensation of a primary amine with an aldehyde is a versatile method for generating molecular diversity. The 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde moiety serves as a key building block, and its derivatization into various Schiff bases is a promising strategy for the development of novel therapeutic agents.
Synthesis of the Starting Material: 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
The synthesis of the title aldehyde can be achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocyclic compounds.[1][2][3][4] The proposed synthetic route would involve the reaction of a suitable 1-(3-methoxyphenyl)-1H-pyrazole precursor with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).
Experimental Protocol: Synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Proposed)
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF, 4 equivalents) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF with constant stirring.[1] The reaction is exothermic and should be controlled to maintain the temperature below 10 °C. Stir the mixture for an additional 30 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1-(3-methoxyphenyl)-1H-pyrazole (1 equivalent) in a minimal amount of dry DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-12 hours.[1][3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, carefully pour the reaction mixture into crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. The crude product will precipitate out of the solution. Filter the solid, wash it thoroughly with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Synthesis of Schiff Bases from 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
The synthesis of Schiff bases is typically a straightforward condensation reaction between the pyrazole-4-carbaldehyde and a primary amine.[5][6][7] The reaction is often carried out in a protic solvent like ethanol or methanol and may be catalyzed by a few drops of glacial acetic acid.[8]
General Experimental Protocol: Synthesis of Schiff Bases
-
Reaction Setup: In a round-bottom flask, dissolve 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) in ethanol or methanol. To this solution, add an equimolar amount of the desired primary amine (1 equivalent).[5]
-
Reaction Conditions: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture. Reflux the mixture for 4-8 hours.[5] The progress of the reaction can be monitored by TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried. If no solid precipitates, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.
Characterization of Schiff Bases
The synthesized Schiff bases can be characterized using various spectroscopic techniques:
-
FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (-CH=N-) in the region of 1544-1622 cm⁻¹ and the disappearance of the aldehyde C=O stretching band from the starting material.[5][9]
-
¹H NMR Spectroscopy: The formation of the imine bond is indicated by a singlet signal for the azomethine proton (-CH=N-) in the range of δ 8.67-10.20 ppm.[5][8][9]
-
¹³C NMR Spectroscopy: The carbon of the azomethine group typically appears in the range of δ 125-184 ppm.[5][9]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base.[5][9]
Potential Biological Applications
Note: The data presented below is for analogous compounds and should be considered as indicative of the potential activities of Schiff bases derived from 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Antimicrobial Activity of Analogous Pyrazole-Based Schiff Bases
| Compound/Analog Structure | Test Organism | MIC (µg/mL) | Reference |
| Schiff bases of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde and 4-amino-5-mercapto-3-methyl/H-1,2,4-triazole | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Not specified, but activity is noted to be higher in metal complexes | [10] |
| Schiff bases of 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde | Gram-positive and Gram-negative bacteria | Not specified, but one compound showed better inhibition than chloramphenicol | [9] |
| Schiff bases of 3-(4-substituted-phenyl)-1H-pyrazole-4-carbaldehyde | S. aureus, B. subtilis, E. coli, P. aeruginosa | Significant activity reported for some derivatives | [11] |
Anticancer Activity of Analogous Pyrazole-Based Schiff Bases
| Compound/Analog Structure | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazol-3-one Schiff base derivatives | Human breast (MCF-7) and human lung (A549) cell lines | One compound showed an IC₅₀ of 28 ± 2 µM against thymidine phosphorylase and retarded breast carcinoma cell growth. | [12] |
| Pyrazole fused triazole Schiff bases | Liver cancer cell line (HepG2) | One compound showed notable activity. | [13] |
| Pyrazole-based Schiff bases | Caco-2 | 40.99 ± 0.20 and 42.42 ± 0.18 for two derivatives | [14] |
Visualizing the Workflow and Relationships
To better illustrate the processes described, the following diagrams have been generated.
Caption: Synthetic workflow for Schiff bases.
Conclusion
The synthesis of Schiff bases from 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde represents a valuable strategy for the generation of novel compounds with potential therapeutic applications. The straightforward synthetic protocols and the promising biological activities of analogous compounds make this an attractive area for further research and development in the field of medicinal chemistry. The provided protocols and data serve as a foundation for initiating such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. researchgate.net [researchgate.net]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. scispace.com [scispace.com]
- 10. Cobalt, nickel, copper and zinc complexes with 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde Schiff bases: antimicrobial, spectroscopic, thermal and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]
Knoevenagel condensation protocol for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Application Notes and Protocols
Topic: Knoevenagel Condensation Protocol for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon double bonds. This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1] In the realm of medicinal chemistry, pyrazole derivatives are of significant interest due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] The condensation of pyrazole carbaldehydes with active methylene compounds provides a straightforward route to novel α,β-unsaturated pyrazole derivatives, which are valuable intermediates for the synthesis of more complex heterocyclic systems and potential drug candidates.[4]
This document provides a detailed protocol for the Knoevenagel condensation of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with an active methylene compound. Two common procedures are outlined: a classical approach using a basic catalyst in an organic solvent and a greener approach employing an ammonium salt in an aqueous medium.[5]
General Reaction Scheme
The general reaction involves the condensation of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with an active methylene compound, such as malononitrile, to yield the corresponding α,β-unsaturated product.
DOT Script for Reaction Scheme:
Caption: General Knoevenagel condensation of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Experimental Protocols
Protocol A: Classical Knoevenagel Condensation using a Base Catalyst in Ethanol
This protocol is adapted from general procedures for the condensation of aromatic aldehydes with active methylene compounds using a basic catalyst.[1][3]
Materials and Equipment:
-
1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
-
Malononitrile (or other suitable active methylene compound)
-
Ethanol (95%)
-
Piperidine or 10% aqueous Sodium Hydroxide (NaOH)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq.) and malononitrile (1.0-1.2 eq.) in 95% ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of piperidine (e.g., 0.1 eq.) or dropwise add a 10% aqueous NaOH solution while stirring.[3]
-
After the addition of the catalyst, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.[3]
-
Once the reaction is complete, pour the mixture into crushed ice.[3][6]
-
Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the product.[3]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water to remove any inorganic impurities.[3]
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol.[3]
Protocol B: Green Knoevenagel Condensation using Ammonium Carbonate in Aqueous Media
This protocol is based on an environmentally benign procedure developed for the Knoevenagel condensation of pyrazole aldehydes.[5][7]
Materials and Equipment:
-
1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
-
Malononitrile
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol-water (1:1 v/v) mixture
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for heating)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq.) and malononitrile (1.0 eq.) in a 1:1 ethanol-water mixture.[5]
-
Add ammonium carbonate (0.2 eq.) to the reaction mixture.[5]
-
Stir the mixture at room temperature or under reflux. The reaction is typically rapid, often completing within 10-30 minutes. Monitor the reaction by TLC.[5][7]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product usually precipitates directly from the reaction mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with water and dry.[5]
-
If necessary, the product can be recrystallized from ethanol.
Data Presentation
The following table summarizes typical quantitative data for the Knoevenagel condensation of a pyrazole aldehyde with malononitrile, based on literature precedents.[5][7]
| Parameter | Protocol A (Classical) | Protocol B (Green) |
| Aldehyde:Methylene Compound Ratio | 1 : 1.0-1.2 | 1 : 1 |
| Catalyst | Piperidine or NaOH | Ammonium Carbonate |
| Catalyst Loading | Catalytic amount (e.g., 0.1 eq.) | 20 mol % |
| Solvent | Ethanol (95%) | Ethanol:Water (1:1) |
| Temperature | 0°C to Room Temperature | Room Temperature or Reflux |
| Reaction Time | 2 - 6 hours | 10 - 30 minutes |
| Typical Yield | Good to Excellent | > 90% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Knoevenagel condensation protocol.
DOT Script for Experimental Workflow:
Caption: General experimental workflow for the Knoevenagel condensation.
Characterization of the Product
The synthesized product, 2-((1-(3-methoxyphenyl)-1H-pyrazol-4-yl)methylene)malononitrile, should be characterized using standard analytical techniques to confirm its structure and purity.
-
Infrared (IR) Spectroscopy: Expect characteristic peaks for the C≡N (nitrile) stretch around 2220 cm⁻¹ and C=C (alkene) stretch around 1600 cm⁻¹.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show signals for the aromatic protons, the pyrazole ring proton, the methoxy group protons, and a characteristic singlet for the vinylic proton.[5]
-
¹³C NMR will show distinct signals for the nitrile carbons, the carbons of the aromatic and pyrazole rings, the methoxy carbon, and the carbons of the double bond.
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.[5]
By following these protocols, researchers can reliably synthesize and characterize the Knoevenagel condensation product of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde for further investigation in drug discovery and development programs.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. dovepress.com [dovepress.com]
- 3. jocpr.com [jocpr.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 7. epa.oszk.hu [epa.oszk.hu]
Application Notes and Protocols: 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. The pyrazole nucleus is a well-established pharmacophore found in a variety of clinically used drugs, exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The aldehyde functionality at the 4-position of the pyrazole ring serves as a convenient synthetic handle for the elaboration into a diverse array of more complex molecular architectures. This document provides an overview of the applications of derivatives of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, along with detailed protocols for their synthesis and biological evaluation, based on studies of closely related analogues.
Synthetic Applications
1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a key intermediate for the synthesis of various heterocyclic compounds. The Vilsmeier-Haack reaction is a common and efficient method for the formylation of N-aryl pyrazole precursors to yield the corresponding 4-carbaldehyde. Once obtained, the aldehyde group can undergo a variety of chemical transformations.
A primary synthetic route involves the Claisen-Schmidt condensation of the pyrazole-4-carbaldehyde with substituted acetophenones to form chalcone analogues. These α,β-unsaturated ketones are valuable intermediates for the synthesis of numerous heterocyclic systems, such as pyrazolines, isoxazolines, and pyrimidines, which have shown promising biological activities.
Medicinal Chemistry Applications and Biological Activities
Derivatives of 1-(aryl)-1H-pyrazole-4-carbaldehydes have been extensively investigated for their therapeutic potential. While specific data for the 3-methoxy derivative is limited in the public domain, the biological activities of structurally similar analogues, such as the 4-methoxy and 3-chloro substituted compounds, provide strong evidence for its potential applications.
Anti-inflammatory Activity
Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a selective COX-2 inhibitor. Derivatives of 1-(aryl)-1H-pyrazole-4-carbaldehydes have been shown to possess significant anti-inflammatory activity. The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
Table 1: Anti-inflammatory Activity of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Derivatives
| Compound | Structure | % Inhibition of Edema (5 mg/kg) | Ulcer Index (UI) |
| Celecoxib (Standard) | - | 83.76 | 1.85 |
| Indomethacin (Standard) | - | 72.99 | 12.50 |
| Derivative 9b | Pyridine-3-carbonitrile | 85.78 | 4.27 |
| Derivative 12b | Pyrimidine-5-carboxylate | 82.35 | 2.10 |
| Derivative 11b | Methylpyrimidin-2(1H)-thione | 79.53 | 3.50 |
Data is adapted from studies on 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde derivatives as a reference for the potential of the 3-methoxyphenyl analogue.
Anticancer Activity
The pyrazole scaffold is a constituent of several approved anticancer drugs. Various derivatives of 1-(aryl)-1H-pyrazole-4-carbaldehydes have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. These compounds have demonstrated the ability to inhibit cancer cell proliferation at micromolar concentrations.
Table 2: Anticancer Activity of 1,3,4-trisubstituted Pyrazole Derivatives
| Compound | Cell Line | GI50 (µM) |
| 4c | Colon (SW-620) | 0.52 |
| Leukemia (K-562) | 1.45 | |
| Breast (MCF7) | 4.63 | |
| 2 | Colon (HCT-116) | 2.31 |
| Leukemia (RPMI-8226) | 3.15 | |
| Breast (T-47D) | 5.23 |
Data is based on derivatives of 1-(m-chlorophenyl)-3-(p-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde and is presented as a guide for the potential of the 3-methoxyphenyl analogue.
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Table 3: Antimicrobial Activity of Pyrazole-4-carbaldehyde Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| Ampicillin (Standard) | S. aureus | 12.5 |
| E. coli | 12.5 | |
| Derivative IIIc | S. aureus | 25 |
| E. coli | 50 | |
| Derivative IIIe | S. aureus | 25 |
| E. coli | 50 |
MIC (Minimum Inhibitory Concentration). Data is based on derivatives of 3-aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde and serves as an indication of the potential of the title compound's derivatives.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of derivatives of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, based on established methodologies for analogous compounds.
Synthesis of 1-(3-methoxyphenyl)-3-aryl-1H-pyrazole-4-carbaldehyde (General Procedure)
-
Hydrazone Formation: To a solution of a substituted acetophenone (1.0 eq) in ethanol, add 3-methoxyphenylhydrazine (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry under vacuum.
-
Vilsmeier-Haack Formylation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to N,N-dimethylformamide (DMF, 5.0 eq) at 0°C with stirring.
-
Add the previously synthesized hydrazone (1.0 eq) to the Vilsmeier reagent and stir the mixture at 60-70°C for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 1-(3-methoxyphenyl)-3-aryl-1H-pyrazole-4-carbaldehyde.
Synthesis of Chalcone Derivatives (General Procedure)
-
To a solution of 1-(3-methoxyphenyl)-3-aryl-1H-pyrazole-4-carbaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol, add a few drops of a catalytic amount of aqueous sodium hydroxide (20-40%).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and purify by recrystallization from ethanol.
In Vitro Anticancer Activity (MTT Assay)
-
Seed human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized pyrazole derivatives (e.g., 0.1 to 100 µM) and incubate for another 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Use adult Wistar rats (150-200 g) and divide them into groups (n=6).
-
Administer the test compounds orally at a specific dose (e.g., 5 or 10 mg/kg body weight). The control group receives the vehicle, and the standard group receives a reference drug like indomethacin.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion
1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde represents a valuable scaffold in medicinal chemistry. Its derivatives have the potential to be developed into potent anti-inflammatory, anticancer, and antimicrobial agents. The synthetic accessibility and the possibility for diverse structural modifications make this compound an attractive starting point for the design and discovery of novel therapeutic agents. The protocols and data presented here, based on closely related analogues, provide a solid foundation for researchers to explore the full potential of this promising chemical entity.
Application Note: Development of Pyrazole-Based Inhibitors Using 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis and biological evaluation of novel pyrazole-based inhibitors starting from 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. This versatile starting material allows for the creation of diverse molecular scaffolds through straightforward chemical transformations. The protocols outlined herein describe the synthesis of a chalcone intermediate via a Claisen-Schmidt condensation, followed by a cyclocondensation reaction to yield a pyrazoline derivative. Furthermore, standard procedures for evaluating the biological activity of these synthesized compounds, specifically through in vitro kinase inhibition and cell viability assays, are provided. This guide serves as a comprehensive resource for researchers engaged in the discovery of novel pyrazole-based therapeutic agents.
Introduction to Pyrazole-Based Inhibitors
The pyrazole nucleus is a prominent five-membered heterocyclic scaffold in medicinal chemistry, renowned for its wide range of pharmacological activities.[1] Pyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer agents.[2][3] Their structural versatility and ability to form key interactions with biological targets have made them a privileged scaffold in drug design, particularly in the development of kinase inhibitors.[4][5] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The starting material, 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, is an ideal precursor for generating a library of potential inhibitors. The aldehyde functional group is highly reactive and can be readily transformed into various other chemical moieties, allowing for systematic exploration of the chemical space and structure-activity relationships (SAR).[6][7] The synthetic routes described, such as the Vilsmeier-Haack reaction for aldehyde synthesis and the subsequent Claisen-Schmidt condensation, are robust and widely used methods for elaborating pyrazole cores.[2][8]
Synthesis Protocols
The following protocols detail a two-step synthesis strategy to generate a novel pyrazoline derivative from 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Caption: Synthetic workflow for pyrazoline inhibitor development.
Protocol 2.1: Synthesis of Chalcone Intermediate (PMP-C1) via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone (chalcone), a key intermediate for further heterocyclic synthesis.[2]
Materials:
-
1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
-
4'-Aminoacetophenone (or other substituted acetophenone)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Standard glassware for filtration
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol) and 4'-aminoacetophenone (1.0 mmol) in 20 mL of ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Prepare a 50% aqueous solution of NaOH and add it dropwise to the stirred mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Acidify the mixture with dilute HCl until a precipitate forms.
-
Collect the solid product (PMP-C1) by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to afford the pure chalcone intermediate.
Protocol 2.2: Synthesis of Pyrazoline Derivative (PMP-P1) via Cyclocondensation
This protocol outlines the reaction of the synthesized chalcone intermediate with hydrazine hydrate to form a five-membered pyrazoline ring.[2]
Materials:
-
Chalcone Intermediate (PMP-C1) from Protocol 2.1
-
Hydrazine Hydrate (NH₂NH₂·H₂O)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Place the chalcone intermediate PMP-C1 (1.0 mmol) into a 50 mL round-bottom flask.
-
Add 15 mL of glacial acetic acid and stir to dissolve.
-
Add hydrazine hydrate (1.5 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 110-120°C) for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled solution into a beaker of ice-cold water. A solid precipitate should form.
-
Collect the solid product (PMP-P1) by vacuum filtration.
-
Wash the product thoroughly with water and then a small amount of cold ethanol.
-
Dry the final compound under vacuum. Further purification can be achieved by column chromatography if necessary.
Biological Evaluation Protocols
The following protocols are standard methods for assessing the inhibitory activity of the newly synthesized compounds.
Protocol 3.1: General In Vitro Kinase Inhibition Assay
This protocol provides a framework for measuring a compound's ability to inhibit a specific target kinase.[9] The assay typically measures the phosphorylation of a substrate peptide.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Synthesis of Novel Heterocyclic Scaffolds from 1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel heterocyclic compounds derived from 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. The methodologies outlined herein describe the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, classes of compounds with significant interest in medicinal chemistry due to their diverse biological activities.
Introduction
Pyrazole-containing fused heterocyclic systems are prominent scaffolds in a multitude of biologically active compounds. The functionalization of the pyrazole ring offers a versatile platform for the generation of diverse chemical entities with potential therapeutic applications. This application note focuses on the utility of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde as a key building block for the construction of novel pyrazolo-fused heterocycles. The aldehyde functionality serves as a reactive handle for various cyclocondensation and multicomponent reactions, enabling the efficient synthesis of complex molecular architectures.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a pyrazolo[3,4-b]pyridine and a pyrazolo[3,4-d]pyrimidine derivative from 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Table 1: Synthesis of 6-amino-1-(3-methoxyphenyl)-3-substituted-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Derivatives
| Entry | R-Group | Yield (%) | Melting Point (°C) |
| 1 | -CN | 85 | 235-237 |
| 2 | -COOEt | 82 | 218-220 |
Table 2: Synthesis of 4-substituted-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine Derivatives
| Entry | Reagent | Yield (%) | Melting Point (°C) |
| 1 | Thiourea | 78 | 255-257 |
| 2 | Guanidine | 81 | 268-270 |
Table 3: Representative Spectroscopic Data for 6-amino-1-(3-methoxyphenyl)-3-cyano-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
| Analysis | Data |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.54 (s, 1H, pyrazole-H), 8.21 (s, 1H, pyridine-H), 7.45 (t, J = 8.0 Hz, 1H, Ar-H), 7.20-7.15 (m, 2H, Ar-H), 7.01 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H), 6.85 (br s, 2H, NH₂), 3.81 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 160.2, 158.9, 155.4, 142.1, 140.5, 131.2, 122.0, 118.9, 117.5, 115.3, 114.8, 108.2, 98.6, 55.7 |
| MS (ESI+) m/z | 317.1 [M+H]⁺ |
Experimental Protocols
Protocol 1: Synthesis of 6-amino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Derivatives via Knoevenagel Condensation and Cyclization
This protocol describes a one-pot, three-component reaction for the synthesis of substituted pyrazolo[3,4-b]pyridines.
Materials:
-
1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
-
Malononitrile or Ethyl Cyanoacetate
-
Ammonium Acetate
-
Ethanol
-
Water
Procedure:
-
To a 50 mL round-bottom flask, add 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol), an active methylene compound (malononitrile or ethyl cyanoacetate, 1.0 mmol), and a mixture of ethanol and water (1:1, 10 mL).
-
Stir the mixture for 5 minutes at room temperature to ensure homogeneity.
-
Add ammonium acetate (2.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
The resulting solid precipitate is collected by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum to afford the desired 6-amino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivative.
-
Further purification can be achieved by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of 1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine Derivatives via Cyclocondensation
This protocol outlines the synthesis of pyrazolo[3,4-d]pyrimidine derivatives through the cyclocondensation of an intermediate chalcone with a binucleophile.
Step 1: Synthesis of (E)-3-(1-(3-methoxyphenyl)-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one (Chalcone Intermediate)
Materials:
-
1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
-
Acetophenone
-
Sodium Hydroxide
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (20 mL).
-
To this solution, add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 6-8 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water (100 mL).
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.
-
The crude chalcone can be purified by recrystallization from ethanol.
Step 2: Synthesis of 1-(3-methoxyphenyl)-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Materials:
-
(E)-3-(1-(3-methoxyphenyl)-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one
-
Thiourea or Guanidine Hydrochloride
-
Sodium Ethoxide
-
Absolute Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (2.2 mmol) in absolute ethanol (20 mL) under an inert atmosphere.
-
To the sodium ethoxide solution, add the chalcone intermediate (1.0 mmol) and thiourea (1.2 mmol) or guanidine hydrochloride (1.2 mmol).
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize it with dilute acetic acid.
-
Pour the mixture into ice-cold water (100 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide.
Visualizations
Experimental Workflow for Pyrazolo[3,4-b]pyridine Synthesis
Caption: Workflow for the one-pot synthesis of pyrazolo[3,4-b]pyridines.
Synthetic Pathway for Pyrazolo[3,4-d]pyrimidine Synthesis
Caption: Two-step synthetic pathway for pyrazolo[3,4-d]pyrimidines.
Postulated Signaling Pathway Modulation by Pyrazole Derivatives
Many pyrazole-fused heterocycles have been identified as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Misregulation of these pathways is a hallmark of cancer.
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole derivative.
Application Notes and Protocols: 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the versatile building block, 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, highlighting its potential in the field of materials science. The unique electronic properties and synthetic accessibility of this pyrazole derivative make it a promising candidate for the development of advanced functional materials.
Introduction
1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic aldehyde. The pyrazole core is a well-established pharmacophore in medicinal chemistry and a privileged scaffold in materials science due to its thermal and chemical stability. The presence of the methoxyphenyl group and the reactive carbaldehyde moiety allows for fine-tuning of its electronic properties and facilitates its incorporation into larger molecular architectures. Pyrazole derivatives, in general, are known for their applications as fluorescent sensors and as components in organic light-emitting diodes (OLEDs)[1]. The Vilsmeier-Haack reaction is a common and effective method for the synthesis of pyrazole-4-carbaldehydes[1][2][3][4].
Potential Applications in Materials Science
While specific quantitative data for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is not extensively available in the public domain, its structural similarity to other well-characterized pyrazole derivatives allows for the extrapolation of its potential applications.
Organic Light-Emitting Diodes (OLEDs)
The pyrazole scaffold can be a component of host or emissive materials in OLEDs. The bipolar nature of some pyrazole derivatives, possessing both electron- and hole-transporting capabilities, is advantageous for creating efficient charge balance within the device, leading to improved performance. The aldehyde functional group of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde serves as a synthetic handle to introduce various functionalities to tune the emission color and improve quantum efficiency.
Fluorescent Sensors
Pyrazole derivatives have been successfully employed as fluorescent probes for the detection of various analytes, including metal ions and pH changes[5][6][7][8]. The fluorescence properties of these molecules can be modulated by the substituent on the pyrazole ring. The methoxyphenyl group in the target molecule can influence the photophysical properties, and the carbaldehyde group can be used to anchor the molecule to a specific target or to create more complex sensor systems. Upon coordination with a target analyte, changes in the fluorescence intensity or emission wavelength can be observed.
Physicochemical and Photophysical Properties
| Property | Typical Value for Related Pyrazole Derivatives | Reference |
| Thermal Stability (Td) | > 250 °C | General knowledge from pyrazole chemistry |
| UV-Vis Absorption (λabs) | 350 - 400 nm | [9] |
| Fluorescence Emission (λem) | 450 - 550 nm | [9] |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.8 | [9] |
Experimental Protocols
Synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from the synthesis of similar pyrazole-4-carbaldehydes[1].
Materials:
-
1-(3-methoxyphenyl)-1H-pyrazole (starting material)
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl3 (1.2 equivalents) dropwise to the DMF with vigorous stirring. The formation of the Vilsmeier reagent is exothermic. Maintain the temperature at 0 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Dissolve 1-(3-methoxyphenyl)-1H-pyrazole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde as a solid.
Characterization
The synthesized compound should be characterized by standard analytical techniques:
-
NMR Spectroscopy (1H and 13C): To confirm the molecular structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify the characteristic aldehyde carbonyl stretch.
Visualizations
Below are diagrams illustrating key concepts related to the application of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in materials science.
Caption: Synthetic workflow for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Caption: A potential OLED device structure incorporating a pyrazole derivative.
Caption: General mechanism of a pyrazole-based fluorescent sensor.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.stmjournals.com [journals.stmjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globethesis.com [globethesis.com]
- 8. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]
- 9. growingscience.com [growingscience.com]
Application Notes and Protocols: 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde as a Versatile Building Block for Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block with significant potential in the development of novel fluorescent probes. The pyrazole scaffold, coupled with a reactive carbaldehyde group, provides a robust platform for the synthesis of chemosensors capable of detecting a variety of analytes with high sensitivity and selectivity. The methoxy-substituted phenyl ring at the N1 position of the pyrazole can be strategically utilized to modulate the electronic and photophysical properties of the resulting fluorescent probes. This document provides detailed application notes and protocols for the use of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in the synthesis and application of a fluorescent probe for the detection of aluminum ions (Al³⁺).
Synthesis of a Fluorescent Probe for Al³⁺ Detection
A common and effective strategy for developing fluorescent probes from aldehyde-containing building blocks is the formation of a Schiff base. The following protocol describes the synthesis of a hypothetical fluorescent probe, PMP-1 , through the condensation of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with 2-amino-4-nitrophenol. The resulting Schiff base is designed to exhibit a selective "turn-on" fluorescence response upon binding to Al³⁺ ions.
Experimental Protocol: Synthesis of Probe PMP-1
-
Materials:
-
1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
-
2-amino-4-nitrophenol
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
-
Procedure: a. Dissolve 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (1 mmol, 216.22 mg) in absolute ethanol (20 mL) in a 50 mL round-bottom flask. b. To this solution, add 2-amino-4-nitrophenol (1 mmol, 154.12 mg). c. Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. d. Equip the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane). f. Upon completion of the reaction, allow the mixture to cool to room temperature. g. The resulting precipitate (Probe PMP-1) is collected by filtration, washed with cold ethanol, and dried under vacuum. h. The crude product can be further purified by recrystallization from ethanol if necessary.
Proposed Synthesis Workflow
Caption: Synthetic workflow for the fluorescent probe PMP-1.
Application of PMP-1 as a Fluorescent Sensor for Al³⁺
The synthesized probe, PMP-1, is expected to exhibit a selective fluorescence enhancement in the presence of Al³⁺ ions. This "turn-on" response is attributed to the chelation-enhanced fluorescence (CHEF) effect, where the binding of Al³⁺ to the probe restricts the photoinduced electron transfer (PET) process and inhibits the non-radiative decay pathways, leading to a significant increase in fluorescence intensity.
Experimental Protocol: Fluorescence Titration of PMP-1 with Al³⁺
-
Materials and Instruments:
-
Probe PMP-1
-
Stock solution of PMP-1 (1 mM in DMSO)
-
Stock solutions of various metal perchlorates (Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Zn²⁺, etc.) (10 mM in deionized water)
-
HEPES buffer (10 mM, pH 7.4)
-
Fluorometer
-
-
Procedure: a. Prepare a working solution of PMP-1 (10 µM) in HEPES buffer containing 1% DMSO. b. Record the fluorescence emission spectrum of the PMP-1 solution (excitation at an appropriate wavelength, e.g., 380 nm). c. Sequentially add aliquots of the Al³⁺ stock solution to the PMP-1 solution to achieve a final concentration range of 0 to 100 µM. d. After each addition, mix thoroughly and allow the solution to equilibrate for 2 minutes before recording the fluorescence emission spectrum. e. To assess selectivity, repeat the experiment with other metal ion stock solutions under the same conditions. f. Plot the fluorescence intensity at the emission maximum as a function of the Al³⁺ concentration to determine the detection limit.
Proposed Signaling Pathway for Al³⁺ Detection
Troubleshooting & Optimization
Technical Support Center: Optimizing Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the Vilsmeier-Haack formylation of pyrazoles to synthesize pyrazole-4-carbaldehydes.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how does it apply to pyrazoles?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] For pyrazoles, which are π-excessive systems, this reaction is a common and effective method for electrophilic substitution, typically occurring at the C4 position to yield pyrazole-4-carbaldehydes.[2] These products are valuable precursors for synthesizing a wide range of biologically active compounds and functional materials.[3][4]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[1] It is typically prepared in situ by the slow, controlled addition of phosphorus oxychloride (POCl₃) to an ice-cold N,N-dimethylformamide (DMF) solution.[1][5] The reaction is exothermic and must be performed under anhydrous conditions, as the reagent is highly sensitive to moisture.[1]
Q3: What are the primary safety concerns associated with this reaction?
The reagents are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent is also moisture-sensitive and corrosive. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up step, which often involves quenching the reaction with ice or a basic solution, is also exothermic and must be performed slowly and carefully.[1]
Q4: How can I monitor the reaction's progress?
The reaction progress is best monitored by thin-layer chromatography (TLC).[1] To do this, a small aliquot of the reaction mixture is carefully quenched (e.g., with a cold basic solution), extracted with an appropriate organic solvent, and spotted on a TLC plate. The reaction is considered complete upon the disappearance of the starting pyrazole spot and the appearance of a new spot corresponding to the pyrazole-4-carbaldehyde product.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution(s) |
| Inactive Vilsmeier Reagent | Moisture contamination is a primary cause of reagent decomposition. Ensure all glassware is flame- or oven-dried. Use anhydrous grade DMF and fresh, high-purity POCl₃. Prepare the reagent at low temperatures (0–5 °C) and use it immediately.[1] |
| Insufficiently Reactive Substrate | Pyrazoles with electron-withdrawing groups (EWGs) are deactivated towards electrophilic substitution.[6][7] For these substrates, harsher reaction conditions may be necessary. Consider increasing the reaction temperature (e.g., to 70-120 °C) and using a larger excess of the Vilsmeier reagent (4 to 6 equivalents of DMF and 2 to 4 equivalents of POCl₃ relative to the substrate).[6][7][8] |
| Incomplete Reaction | The reaction time or temperature may be insufficient. Monitor the reaction closely by TLC until the starting material is consumed.[1] If the reaction is sluggish, a gradual increase in temperature may be required. Reaction times can range from a few hours to over 24 hours depending on the substrate.[1][4][9] |
| Product Decomposition During Work-up | The product may be sensitive to harsh pH conditions or high temperatures during work-up. Perform the quenching step slowly onto crushed ice and neutralize carefully with a base like NaHCO₃ or Na₂CO₃.[9][10] Avoid excessive heat during solvent removal. |
Problem 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Suggested Solution(s) |
| Lack of Regioselectivity | While formylation typically occurs at the C4 position, substitution at other positions can occur, especially if the C4 position is blocked or the pyrazole ring has complex substituents. Confirm the structure of your product using analytical methods like NMR spectroscopy. |
| Side Reactions (e.g., Chlorination) | The Vilsmeier-Haack reaction can sometimes lead to side products, such as chloro-derivatives.[2] This is more common under harsh conditions (high temperatures or prolonged reaction times). Optimize the reaction conditions by lowering the temperature or reducing the reaction time. Adjusting the stoichiometry of the Vilsmeier reagent can also help minimize side reactions.[5] |
| Formation of Dark, Tarry Residue | This often indicates decomposition due to overheating. The reaction to form the Vilsmeier reagent is highly exothermic. Maintain strict temperature control (0-10 °C) during reagent preparation and substrate addition using an ice bath.[1] Using high-purity starting materials and anhydrous solvents can also prevent side reactions leading to tar formation.[1] |
Problem 3: Difficulty in Product Isolation
| Potential Cause | Suggested Solution(s) |
| Product is Water-Soluble | Some pyrazole-4-carbaldehydes have moderate water solubility, leading to loss during aqueous work-up. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility. Use a continuous liquid-liquid extractor for highly soluble products. |
| Emulsion Formation During Extraction | Emulsions can make phase separation difficult. Add a small amount of brine or a different organic solvent to help break the emulsion. Alternatively, filter the mixture through a pad of Celite. |
| Purification Challenges | The crude product may require purification to remove unreacted starting materials or side products. Column chromatography on silica gel is a common and effective method.[1] Recrystallization from an appropriate solvent system can also be used for further purification if the product is a solid. |
Optimization of Reaction Conditions
The yield of pyrazole-4-carbaldehyde is highly dependent on the substrate's reactivity and the reaction conditions. The following table summarizes conditions used for different pyrazole substrates.
| Entry | Substrate | Reagent Ratio (Substrate:DMF:POCl₃) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Methyl-3-propyl-5-chloro-1H-pyrazole | 1 : 2 : 2 | 120 | 2 | 32 | [6] |
| 2 | 1-Methyl-3-propyl-5-chloro-1H-pyrazole | 1 : 5 : 2 | 120 | 2 | 55 | [6] |
| 3 | 1-Methyl-3-propyl-5-chloro-1H-pyrazole | 1 : 6 : 4 | 120 | 1 | 67 | [6][7] |
| 4 | 3-Methylpyrazole | 1 : (Solvent) : 1.2 | 0-5 then RT | 2-4 | N/A | [1] |
| 5 | Hydrazone Precursor | 1 : (Solvent) : (Excess) | 70-80 | 2 | Good | [4] |
| 6 | 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | 1 : 4 : 4 | 70 | 24 | N/A | [9] |
Visual Guides
Experimental Workflow
Caption: General experimental workflow for the Vilsmeier-Haack reaction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of an Activated Pyrazole
Disclaimer: This is a representative protocol and must be optimized for each specific substrate based on its reactivity and properties.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (4.0-6.0 eq.).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2-4.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[1]
-
Once the addition is complete, stir the resulting white, viscous mixture at 0-5 °C for 30-60 minutes.
2. Formylation Reaction:
-
Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).
-
Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature or heat to the optimized temperature (e.g., 70-120 °C) as required for the specific substrate.[6][7][9]
-
Monitor the reaction progress by TLC. Reaction times can vary from 2 to 24 hours.[1][9]
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and then pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and water.[1]
-
Neutralize the acidic solution by the slow addition of a base, such as solid sodium bicarbonate, sodium carbonate, or aqueous NaOH, until the pH is ~7-8.[9][10]
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography or recrystallization to obtain the final pyrazole-4-carbaldehyde.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. degres.eu [degres.eu]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
Technical Support Center: Purification of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the purification of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde?
A1: The two most effective and widely used purification techniques for this compound and related pyrazole carbaldehydes are column chromatography and recrystallization.[1][2][3] The choice between these methods often depends on the nature and quantity of impurities present, as well as the scale of the purification.
Q2: What are the likely impurities in a crude sample of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde?
A2: While specific impurities depend on the synthetic route, common contaminants in related syntheses (e.g., Vilsmeier-Haack reaction) can include unreacted starting materials, by-products from the formylating reagent, and regioisomers.[4][5] Additionally, aldehydes are susceptible to oxidation, so the corresponding carboxylic acid may be present as an impurity.[6]
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of your column chromatography.[1][4][7] It allows you to visualize the separation of your desired compound from impurities. Staining with a suitable agent (e.g., potassium permanganate) or visualization under UV light can be used to identify the spots on the TLC plate.[4][7]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To address this, you can try several strategies:
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Increase the solvent volume: Adding more of the "good" solvent to the hot solution can lower the saturation point.[2]
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Using an insulated container can help.[2]
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Change the solvent system: Experiment with a different solvent or a mixed solvent system with a lower boiling point.[2]
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Use a seed crystal: Introducing a small, pure crystal of the compound can induce crystallization.[2]
Q5: Can I use recrystallization to separate regioisomers?
A5: Fractional recrystallization can be effective for separating regioisomers if they exhibit different solubilities in a specific solvent system.[2] This process involves multiple recrystallization steps to enrich one isomer progressively.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound and Impurities | Inappropriate solvent system (eluent). | Optimize the eluent system using TLC. A good starting point for pyrazole carbaldehydes is a mixture of ethyl acetate and hexane or petroleum ether.[5][8] Aim for an Rf value of ~0.3 for the desired compound.[9] |
| Column overloading. | Use an appropriate ratio of crude material to stationary phase (typically 1:30 to 1:100 by weight). | |
| Irregular column packing. | Ensure the stationary phase is packed uniformly without cracks or channels. A "wet" packing method is often preferred.[3] | |
| Compound Streaking on the Column/TLC | Compound is too polar for the chosen eluent. | Gradually increase the polarity of the eluent. |
| Sample is acidic or basic, interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), if the compound is stable under these conditions.[9] | |
| Compound Decomposes on the Column | Silica gel is slightly acidic and can degrade sensitive aldehydes. | Consider using a less acidic stationary phase like neutral alumina.[9] Alternatively, deactivate the silica gel by adding a small percentage of triethylamine to the eluent.[9] |
| Low Recovery of the Compound | Compound is strongly adsorbed to the stationary phase. | Increase the polarity of the eluent significantly at the end of the chromatography to elute any remaining compound. |
| Compound is partially soluble in the eluent and precipitates on the column. | Choose a solvent system in which the compound is more soluble. |
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Does Not Dissolve in Hot Solvent | Improper solvent choice. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[2] |
| No Crystals Form Upon Cooling | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in a cold bath. | |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Consider using a mixed-solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent (anti-solvent) dropwise until the solution becomes slightly turbid, then heat to redissolve and cool slowly.[2] Common mixed systems include ethanol/water and hexane/ethyl acetate.[2] | |
| Low Yield of Purified Product | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] |
| The solution was not cooled sufficiently. | Ensure the solution is thoroughly cooled in an ice bath or refrigerator to maximize crystal precipitation.[2] | |
| Crystals were lost during filtration. | Use a Büchner funnel with an appropriate filter paper size and ensure a good seal. Wash the crystals with a minimal amount of cold solvent. | |
| Colored Impurities Remain in Crystals | Impurities are co-crystallizing with the product. | Consider a pre-purification step like a charcoal treatment. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter the hot solution to remove the charcoal and adsorbed impurities before cooling. |
Experimental Protocols
Detailed Methodology for Column Chromatography
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Packing the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Detailed Methodology for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Visualization
Caption: Purification workflow decision tree.
References
- 1. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 2. benchchem.com [benchchem.com]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting low yield in the synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Troubleshooting Guide
Question: My reaction yield for the Vilsmeier-Haack formylation of 1-(3-methoxyphenyl)-1H-pyrazole is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in this synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting the issue.
1. Reagent Quality and Handling:
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Moisture Contamination: The Vilsmeier-Haack reagent is highly sensitive to moisture. Ensure all glassware is rigorously dried, and use anhydrous solvents. Contamination with water will decompose the Vilsmeier reagent and significantly lower your yield.
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Purity of Starting Material: The purity of the starting 1-(3-methoxyphenyl)-1H-pyrazole is critical. Impurities can lead to side reactions and the formation of tarry residues. It is advisable to purify the starting material by chromatography or recrystallization before use.
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Freshness of Reagents: Use freshly opened or properly stored phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Old or improperly stored reagents may have degraded, leading to a less effective Vilsmeier reagent.
2. Reaction Conditions:
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Temperature Control: The formation of the Vilsmeier reagent (the adduct of POCl₃ and DMF) is an exothermic process. This step should be performed at low temperatures (typically 0-5 °C) to prevent the decomposition of the reagent. After the addition of the pyrazole substrate, the reaction temperature may need to be increased to drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and reaction time.
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Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using TLC until the starting material is no longer visible. For less reactive substrates, a longer reaction time or a moderate increase in temperature may be necessary.
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Stoichiometry of Reagents: The molar ratio of the pyrazole substrate to the Vilsmeier reagent can impact the yield. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.
3. Work-up and Purification:
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Quenching the Reaction: The reaction mixture should be quenched by carefully pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution. This should be done slowly and with vigorous stirring to control the exothermic reaction and neutralize the acidic components.
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Product Isolation: The desired product, 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, is typically a solid. It can be isolated by filtration after quenching. If the product does not precipitate, extraction with a suitable organic solvent will be necessary.
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Purification: Column chromatography is often required to obtain the pure product, separating it from unreacted starting material and any side products.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. It employs a Vilsmeier reagent, which is an electrophilic iminium salt, to introduce a formyl group (-CHO) onto the substrate. The pyrazole ring is an electron-rich heterocycle, making it a suitable substrate for this reaction.
Q2: How do I prepare the Vilsmeier reagent?
The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold, stirred solution of anhydrous dimethylformamide (DMF). The reaction is exothermic and should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
Q3: I am observing the formation of a dark, tarry substance in my reaction. What could be the cause?
The formation of a tarry residue is often indicative of side reactions or decomposition of the starting material or product. This can be caused by:
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High reaction temperatures: Poor temperature control can lead to polymerization and decomposition.
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Impurities in the starting materials: Use of impure 1-(3-methoxyphenyl)-1H-pyrazole or wet solvents can promote side reactions.
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Prolonged reaction times at elevated temperatures: This can lead to product degradation.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A small aliquot of the reaction mixture can be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate. The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the Vilsmeier-Haack formylation of aryl-substituted pyrazoles, which can serve as a reference for optimizing the synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
| Substrate | Reagents (molar ratio) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-phenyl-3-(benzyloxy)-1H-pyrazole | POCl₃/DMF (excess) | 70 | 12 | 60 | [1][2] |
| 1,3-disubstituted-5-chloro-1H-pyrazoles | POCl₃/DMF (excess) | 120 | 2 | Good | |
| Hydrazones | POCl₃/DMF (3 equiv.) | 80-90 | 4 | Good | [3] |
| 3-aryl-1-phenyl-1H-pyrazole | POCl₃/DMF | Room Temp. | 8 | Good to Excellent | [1] |
Experimental Protocols
1. Synthesis of 1-(3-methoxyphenyl)-1H-pyrazole (Starting Material)
A reliable method for the synthesis of the starting material is the reaction of (3-methoxyphenyl)hydrazine with a suitable three-carbon synthon, such as 1,1,3,3-tetramethoxypropane, in the presence of an acid catalyst.
-
Procedure:
-
To a solution of (3-methoxyphenyl)hydrazine hydrochloride (1 equivalent) in ethanol, add a catalytic amount of concentrated hydrochloric acid.
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Add 1,1,3,3-tetramethoxypropane (1.1 equivalents) dropwise to the stirred solution at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford pure 1-(3-methoxyphenyl)-1H-pyrazole.
-
2. Synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Formylation)
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
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Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
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After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
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Dissolve 1-(3-methoxyphenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
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After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
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Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the pure 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
-
Troubleshooting Workflow
A troubleshooting workflow for low yield in the synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
common side reactions in the formylation of 1-(3-methoxyphenyl)-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 1-(3-methoxyphenyl)-1H-pyrazole. The following sections address common side reactions and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of 1-(3-methoxyphenyl)-1H-pyrazole?
The two most prevalent and effective methods for the formylation of 1-arylpyrazoles, including 1-(3-methoxyphenyl)-1H-pyrazole, are the Vilsmeier-Haack reaction and the Duff reaction. The Vilsmeier-Haack reaction is widely used for introducing a formyl group to electron-rich heterocyclic systems.[1][2][3] The Duff reaction offers a chemoselective and regiospecific alternative.
Q2: At which position does formylation typically occur on the 1-(3-methoxyphenyl)-1H-pyrazole molecule?
For 1-arylpyrazoles, electrophilic substitution, such as formylation, predominantly occurs at the C4 position of the pyrazole ring.[4] This position is the most electron-rich and thus the most reactive towards electrophiles. Both the Vilsmeier-Haack and Duff reactions are known to be highly regioselective for the C4 position on 1-phenylpyrazole systems.[5]
Q3: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the Vilsmeier-Haack reaction.[6][7] It is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[6][1] The preparation is an exothermic reaction and should be conducted under anhydrous conditions at low temperatures (e.g., 0-5 °C) to prevent its decomposition.[6]
Q4: Are there any specific safety precautions to consider during these formylation reactions?
Yes, both the Vilsmeier-Haack and Duff reactions involve hazardous materials.
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Vilsmeier-Haack: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction with ice water should be performed slowly and cautiously to control the exothermic reaction.[6]
-
Duff Reaction: This reaction often uses strong acids like trifluoroacetic acid, which are corrosive and require careful handling.
Troubleshooting Guide: Common Side Reactions and Solutions
This guide addresses potential side reactions and other issues that may be encountered during the formylation of 1-(3-methoxyphenyl)-1H-pyrazole.
Vilsmeier-Haack Reaction
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Decomposition of Vilsmeier Reagent: The reagent is sensitive to moisture. 2. Insufficiently Reactive Substrate: While the methoxy group is activating, other factors could hinder reactivity. 3. Low Reaction Temperature: The reaction may be too sluggish at lower temperatures. | 1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Consider using a larger excess of the Vilsmeier reagent. 3. If the reaction is not proceeding at a low temperature, consider gradually increasing the temperature while carefully monitoring for the formation of side products via TLC.[6] |
| Formation of Multiple Products | 1. Lack of Regioselectivity: Although unlikely, formylation could occur at other positions. 2. Di-formylation: A second formyl group may be introduced under harsh conditions. 3. Chlorination Side Product: POCl₃ can act as a chlorinating agent, especially at elevated temperatures. This is a known side reaction where a methoxy group can be converted to a chloro group.[8] 4. Hydroxymethylation: At high temperatures, DMF can generate small amounts of formaldehyde, leading to a hydroxymethylated pyrazole by-product.[9] | 1. Lower the reaction temperature to enhance regioselectivity. 2. Use a smaller excess of the Vilsmeier reagent and maintain a lower reaction temperature. 3. Reduce the reaction temperature and/or the equivalents of POCl₃. Confirm the presence of a chlorinated byproduct using mass spectrometry. 4. Avoid prolonged heating at high temperatures. |
| Dark, Tarry Residue Formation | 1. Reaction Overheating: The exothermic reaction can lead to polymerization and decomposition if not properly controlled. 2. Impurities: Contaminants in starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature.[6] 2. Use purified starting materials and anhydrous solvents. |
| Difficult Product Isolation | 1. Incomplete Hydrolysis: The intermediate iminium salt may not have been fully hydrolyzed to the aldehyde. 2. Emulsion during Extraction: This can complicate the separation of aqueous and organic layers. | 1. Ensure the reaction mixture is thoroughly quenched with ice and water, followed by careful neutralization to a pH of ~7-8 with a base like sodium bicarbonate or sodium carbonate.[8] 2. Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions. |
Duff Reaction
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Suboptimal Reaction Conditions: The Duff reaction can be sensitive to the acid catalyst and temperature. | 1. Optimize the reaction time and temperature. Trifluoroacetic acid is often used as the solvent and catalyst and refluxing for several hours is common.[10] |
| Formation of Complex Mixture | 1. Formation of Intermediates: The reaction proceeds through several intermediates, and incomplete reaction or side reactions can lead to a complex product mixture. | 1. Ensure the reaction goes to completion by monitoring with TLC. The work-up, which involves hydrolysis of an imine intermediate, is crucial for obtaining the final aldehyde product. |
Experimental Protocols
Vilsmeier-Haack Formylation of 1-Arylpyrazoles (General Procedure)
This protocol is adapted from procedures for the formylation of similar 1-arylpyrazole substrates and should be optimized for 1-(3-methoxyphenyl)-1H-pyrazole.
1. Preparation of the Vilsmeier Reagent:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).
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Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2-2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
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Stir the mixture at 0-5 °C for 30-60 minutes, during which the Vilsmeier reagent will form (often as a crystalline solid or a viscous oil).
2. Formylation Reaction:
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Dissolve 1-(3-methoxyphenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or a suitable anhydrous solvent like dichloromethane (DCM).
-
Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
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After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated (e.g., 60-80 °C) for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[11]
3. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the aqueous solution to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate.
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The product may precipitate out of the solution and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Duff Formylation of 1-Arylpyrazoles (General Procedure)
This protocol is based on the successful formylation of various 1-phenylpyrazoles.[10]
1. Reaction Setup:
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To a round-bottom flask, add 1-(3-methoxyphenyl)-1H-pyrazole (1 equivalent), hexamethylenetetramine (HMTA, 1.5 equivalents), and trifluoroacetic acid (as the solvent).
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Equip the flask with a reflux condenser and a magnetic stirrer.
2. Reaction:
-
Heat the reaction mixture to reflux with stirring for 6-12 hours.
-
Monitor the progress of the reaction by TLC.
3. Work-up:
-
After the reaction is complete, cool the resulting solution to room temperature.
-
Carefully neutralize the solution with a 10% aqueous solution of sodium bicarbonate in an ice bath.
-
The product may precipitate upon neutralization. Collect the precipitate by vacuum filtration.
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If no precipitate forms, extract the aqueous mixture with a suitable organic solvent.
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Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Data Presentation
The following table summarizes the yields for the Vilsmeier-Haack formylation of various substituted 1-phenylpyrazoles, which can serve as a reference for expected outcomes.
| Entry | R Group on Phenyl Ring | Yield (%) | Reference |
| 1 | H | 85-95 | --INVALID-LINK-- |
| 2 | 4-CH₃ | 92 | --INVALID-LINK-- |
| 3 | 4-Br | 88 | --INVALID-LINK-- |
| 4 | 4-F | 90 | --INVALID-LINK-- |
| 5 | 4-NO₂ | Low/No Reaction | --INVALID-LINK-- |
Note: Yields are highly dependent on specific reaction conditions and may vary.
Visualizations
Caption: Workflow for the Vilsmeier-Haack formylation.
Caption: Troubleshooting logic for formylation side reactions.
References
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier-Haack_reaction [chemeurope.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Technical Support Center: Synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the scalability of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, particularly when scaling up the reaction. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 1-(3-methoxyphenyl)-1H-pyrazole.
Issue 1: Low or Inconsistent Yield
A common challenge when scaling up the synthesis is a decrease in yield. Several factors can contribute to this issue.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Vilsmeier Reagent | Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃). Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately, as it is sensitive to moisture.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.[1][2] If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C) or extending the reaction time.[1][3] |
| Suboptimal Stoichiometry | On a larger scale, inefficient mixing can lead to localized concentration imbalances. Ensure vigorous and efficient stirring. A slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) may be necessary to drive the reaction to completion, but a large excess can lead to side products.[1] |
| Product Decomposition During Work-up | The work-up procedure, which often involves quenching with ice and neutralization, is highly exothermic and must be carefully controlled, especially on a larger scale. Add the reaction mixture to ice/water slowly with efficient cooling and stirring to maintain a low temperature. Neutralize the mixture cautiously with a base (e.g., NaHCO₃ or NaOH solution) while monitoring the temperature. |
Issue 2: Formation of Impurities and Side Products
As the scale of the reaction increases, so does the potential for the formation of impurities, which can complicate purification and reduce the overall yield.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Reaction Overheating | The Vilsmeier-Haack reaction is exothermic.[1] On a larger scale, heat dissipation is less efficient. Maintain strict temperature control throughout the reaction, especially during the addition of POCl₃ to DMF and the addition of the pyrazole substrate. Utilize an efficient cooling system (e.g., an ice-salt bath or a cryostat). |
| Presence of Impurities in Starting Materials | Use high-purity 1-(3-methoxyphenyl)-1H-pyrazole. Impurities in the starting material can lead to the formation of colored byproducts and complicate purification.[4] |
| Side Reactions | While formylation at the C4 position is strongly preferred for 1-substituted pyrazoles, other side reactions can occur.[1] Avoid excessively high temperatures and prolonged reaction times to minimize the formation of undesired products. |
| Discoloration of Reaction Mixture | The formation of a dark or tarry residue can be due to overheating or impurities.[1] Ensure rigorous temperature control and use pure starting materials. If discoloration occurs, it may be necessary to purify the crude product using column chromatography. |
Issue 3: Difficulties in Product Isolation and Purification
Isolating the pure product can become more challenging at a larger scale.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Product is Water-Soluble | The product may have some solubility in the aqueous layer during work-up. To minimize loss, saturate the aqueous layer with NaCl before extraction. Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). |
| Emulsion Formation During Extraction | Emulsions can form during the extraction process, making phase separation difficult. To break up emulsions, you can add a small amount of brine or a different organic solvent. Centrifugation can also be effective on a laboratory scale. |
| Inefficient Crystallization | If purifying by recrystallization, screen various solvent systems to find one that provides good recovery and purity. Slow cooling can promote the formation of larger, purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde on a large scale?
A1: The most prevalent and scalable method is the Vilsmeier-Haack reaction.[5][6] This involves the formylation of 1-(3-methoxyphenyl)-1H-pyrazole using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]
Q2: What are the key safety considerations when performing a large-scale Vilsmeier-Haack reaction?
A2: The Vilsmeier-Haack reaction involves hazardous reagents. POCl₃ is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive.[1] The reaction should always be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step with ice/water is highly exothermic and must be performed with extreme care to control the release of heat and potential splashing.
Q3: How can I monitor the progress of the reaction to determine the optimal reaction time for a scaled-up synthesis?
A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture, carefully quenching them, and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] By comparing the spot/peak of the starting material with that of the product, you can determine when the reaction is complete.
Q4: I am observing the formation of a regioisomer. How can this be minimized?
A4: For 1-substituted pyrazoles, formylation at the C4 position is generally highly favored. However, the formation of other isomers can sometimes occur. The regioselectivity can be influenced by reaction conditions. Ensure that the temperature is well-controlled, as higher temperatures may lead to less selective reactions.
Q5: Are there any alternative, more scalable-friendly methods for this synthesis?
A5: While the Vilsmeier-Haack reaction is the most common, other formylation methods for pyrazoles exist, such as those involving Grignard intermediates or ortho-lithiation followed by treatment with DMF.[7] However, these methods may not be as suitable for substrates with certain functional groups and can be more challenging to scale up. For most applications, optimizing the Vilsmeier-Haack reaction is the most practical approach.
Experimental Protocols
Synthesis of 1-(3-methoxyphenyl)-1H-pyrazole
This is the starting material for the formylation reaction. A common method for its synthesis is the reaction of 3-methoxyphenylhydrazine with a suitable 1,3-dicarbonyl compound equivalent.
Materials:
-
3-methoxyphenylhydrazine hydrochloride
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1,1,3,3-Tetramethoxypropane
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Hydrochloric acid (HCl)
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Ethanol
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Sodium bicarbonate (NaHCO₃)
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Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyphenylhydrazine hydrochloride in a mixture of ethanol and water.
-
Add concentrated HCl to the solution.
-
Add 1,1,3,3-tetramethoxypropane dropwise to the stirred solution.
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Heat the reaction mixture to reflux and maintain for the time determined by TLC monitoring until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
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Neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x volume).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-methoxyphenyl)-1H-pyrazole.
-
Purify the crude product by column chromatography on silica gel or by recrystallization if necessary.
Vilsmeier-Haack Formylation of 1-(3-methoxyphenyl)-1H-pyrazole
Materials:
-
1-(3-methoxyphenyl)-1H-pyrazole
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Ice
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Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Set up a three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is dry.
-
Add anhydrous DMF to the flask and cool it to 0 °C in an ice bath.
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Slowly add POCl₃ dropwise to the DMF via the dropping funnel, ensuring the temperature does not rise above 10 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
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In a separate flask, dissolve 1-(3-methoxyphenyl)-1H-pyrazole in anhydrous DCM.
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Add the solution of the pyrazole dropwise to the Vilsmeier reagent at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is 7-8.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or recrystallization to yield 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Caption: Troubleshooting logic for scalability issues.
References
stability issues of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in solution
Welcome to the technical support center for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues you may encounter when working with this compound in solution. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in solution?
A1: While specific stability data for this compound is limited, based on the chemistry of aromatic aldehydes and pyrazole derivatives, the primary stability concerns are:
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Oxidation: The aldehyde group is susceptible to oxidation, especially when exposed to air (auto-oxidation) or other oxidizing agents, which can convert it to the corresponding carboxylic acid, 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
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Photodegradation: Pyrazole derivatives can be sensitive to light, which may lead to degradation or isomerization.[1][2] It is advisable to protect solutions from light.
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pH Sensitivity: Extreme pH conditions (highly acidic or basic) can affect the stability of the molecule. Aldehydes can undergo various reactions in acidic or basic media, and the pyrazole ring's stability might also be compromised under harsh conditions.[3][4]
-
Solvent Effects: The choice of solvent can influence the stability and reactivity of the compound. Protic solvents might interact with the aldehyde group, and the polarity of the solvent can affect reaction rates and degradation pathways.[5][6]
Q2: How should I store solutions of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde?
A2: To maximize the shelf-life of your solutions, we recommend the following storage conditions:
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Temperature: Store solutions at low temperatures, ideally between 2°C and 8°C.
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Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
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Atmosphere: For long-term storage, it is best to purge the solution with an inert gas like argon or nitrogen to minimize oxidation.
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Solvent: Use aprotic, anhydrous solvents if possible, especially if the solution will be stored for an extended period.
Q3: Can I expect the pyrazole ring to be stable during my experiments?
A3: The pyrazole ring is an aromatic heterocycle and is generally considered to be chemically stable due to its aromaticity.[7] It is relatively resistant to many chemical transformations. However, prolonged exposure to harsh conditions like strong acids, bases, or high temperatures could potentially affect the integrity of the ring system.
Q4: What are the likely degradation products I might observe?
A4: The most probable degradation product is the corresponding carboxylic acid formed from the oxidation of the aldehyde group. Other potential degradation products could arise from reactions involving the pyrazole ring or the methoxyphenyl group under specific stress conditions, but these are generally less likely.
Troubleshooting Guides
Issue 1: I am seeing a new, more polar spot on my TLC plate or a new peak in my HPLC chromatogram after leaving my solution for some time.
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Possible Cause: This is likely due to the oxidation of the aldehyde to the more polar carboxylic acid.
-
Troubleshooting Steps:
-
Confirm Identity: Try to confirm the identity of the new compound using techniques like LC-MS or by co-injecting a standard of the suspected carboxylic acid derivative if available.
-
Prevent Oxidation: In future experiments, ensure you are using deoxygenated solvents and storing your solutions under an inert atmosphere.
-
Fresh Solutions: Prepare solutions fresh before use whenever possible.
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Issue 2: The color of my solution has changed over time.
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Possible Cause: A change in color could indicate degradation or the formation of impurities. This might be due to photodegradation or other complex reactions.
-
Troubleshooting Steps:
-
Protect from Light: Ensure your solution is always protected from light.
-
Analyze for Impurities: Use analytical techniques like HPLC-UV/Vis or LC-MS to check for the presence of new chromophoric impurities.
-
Solvent Purity: Ensure the solvent you are using is of high purity and does not contain impurities that could react with your compound.
-
Issue 3: I am getting inconsistent results in my biological assays.
-
Possible Cause: If the compound is degrading in your assay medium, the effective concentration will decrease over time, leading to variability.
-
Troubleshooting Steps:
-
Assess Stability in Assay Buffer: Perform a short-term stability study of the compound in your specific assay buffer. Monitor the concentration over the time course of your experiment using a suitable analytical method (e.g., HPLC).
-
Minimize Incubation Time: If the compound is found to be unstable, try to minimize the incubation time.
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Prepare Fresh Dilutions: Prepare fresh dilutions of your stock solution for each experiment.
-
Data Presentation
Table 1: Potential Degradation Products of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
| Degradation Pathway | Potential Product | Inducing Condition | Analytical Observation |
| Oxidation | 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | Air, oxidizing agents | Increased polarity (shorter retention time in RP-HPLC) |
| Photodegradation | Isomers or fragmented products | Exposure to UV or visible light | Appearance of multiple unknown peaks in chromatogram |
| Acid Hydrolysis | Potential cleavage of the methoxy group or ring opening | Strong acidic conditions | Complex impurity profile, potential for multiple new peaks |
| Base Hydrolysis | Potential Cannizzaro reaction or other condensation products | Strong basic conditions | Formation of corresponding alcohol and carboxylic acid salts |
Table 2: Recommended Solvents and Storage Conditions
| Solvent Type | Recommended Solvents | Storage Temperature | Atmosphere |
| Aprotic Polar | Acetonitrile, DMF, DMSO | 2-8 °C | Inert Gas (Ar, N₂) |
| Aprotic Non-polar | Dichloromethane, THF | 2-8 °C | Inert Gas (Ar, N₂) |
| Protic | Ethanol, Methanol | 2-8 °C (short-term) | Inert Gas (Ar, N₂) |
Note: For long-term storage, aprotic solvents are generally preferred to minimize potential reactions with the aldehyde functionality.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.[8][9]
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Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
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Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
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Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).
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Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.
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Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile). Use a photodiode array (PDA) detector to monitor for peak purity and the appearance of new peaks.
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Data Evaluation: Calculate the percentage of degradation and identify the major degradation products, if possible, using techniques like LC-MS.
Visualizations
Caption: A general experimental workflow for assessing the stability of the compound.
Caption: Hypothesized primary degradation pathway via oxidation.
Caption: A troubleshooting decision tree for unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchers.unab.cl [researchers.unab.cl]
- 3. ibisscientific.com [ibisscientific.com]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties | MDPI [mdpi.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and characterization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde?
A1: The most prevalent method for the synthesis of this and similar pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent, which is a complex of a substituted amide (like N,N-dimethylformamide - DMF) and an acid chloride (such as phosphorus oxychloride - POCl₃).[1][3]
Q2: I am getting a very low yield in my synthesis. What are the possible reasons?
A2: Low yields in the Vilsmeier-Haack formylation of pyrazoles can be attributed to several factors:
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture and can decompose if the reaction is not carried out under strictly anhydrous conditions. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reaction Temperature: The temperature for the formation of the Vilsmeier reagent and the subsequent formylation reaction is critical. The reagent is typically prepared at low temperatures (e.g., 0-10 °C), while the formylation step may require heating.[1]
-
Stoichiometry of Reagents: The molar ratio of the substrate to the Vilsmeier reagent can significantly impact the yield. An excess of the reagent is often used to ensure complete conversion.
-
Incomplete Reaction: The reaction may not have gone to completion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product.
Q3: What are the expected spectroscopic signatures for this compound?
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¹H NMR: A singlet for the aldehyde proton (CHO) in the downfield region (around δ 9.8-10.1 ppm). A singlet for the pyrazole ring proton (H5) typically appears between δ 8.1-8.2 ppm. The protons of the 3-methoxyphenyl group will show characteristic aromatic signals, and a singlet for the methoxy (OCH₃) protons will be observed around δ 3.8-3.9 ppm.[1]
-
¹³C NMR: The aldehyde carbonyl carbon will have a chemical shift in the range of δ 182-185 ppm. The pyrazole ring carbons and the methoxyphenyl carbons will appear in the aromatic region. The methoxy carbon will be observed around δ 55-56 ppm.[1]
-
IR Spectroscopy: A strong absorption band for the aldehyde C=O stretch is expected around 1660-1700 cm⁻¹. C-H stretching vibrations for the aromatic and aldehyde protons, as well as C=C and C-N stretching bands, will also be present.[1]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₀N₂O₂ = 202.21 g/mol ).
Troubleshooting Guides
Problem 1: Difficulty in Purifying the Product
Symptoms:
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Multiple spots on TLC after initial workup.
-
Oily or impure solid product.
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Broad peaks in the NMR spectrum.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Residual Starting Material | Monitor the reaction by TLC to ensure complete consumption of the starting material. If the reaction is incomplete, consider extending the reaction time or increasing the temperature. |
| Formation of Byproducts | Optimize the reaction conditions (temperature, stoichiometry) to minimize side reactions. |
| Ineffective Purification | Column Chromatography: Use a suitable solvent system (e.g., ethyl acetate/petroleum ether) for flash column chromatography on silica gel.[4] Crystallization: Attempt to recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol, methanol). |
Problem 2: Ambiguous Spectroscopic Data
Symptoms:
-
Unexpected peaks in the ¹H or ¹³C NMR spectrum.
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Absence of the characteristic aldehyde peak in the NMR or IR spectrum.
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Incorrect molecular ion peak in the mass spectrum.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | Re-purify the sample using column chromatography or recrystallization. |
| Product Degradation | The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid. Store the compound under an inert atmosphere and away from light. |
| Incorrect Structure | Re-evaluate the synthetic route and consider the possibility of regioisomer formation or other unexpected reactions. 2D NMR techniques (like COSY, HSQC, HMBC) can be invaluable for structure elucidation.[1] |
| Solvent Impurities | Ensure the use of high-purity deuterated solvents for NMR analysis. |
Quantitative Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde based on data from structurally similar compounds. Note: These are predicted values and may differ from experimental results.
| Proton/Carbon | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) | Reference Compound(s) |
| CHO | 9.8 - 10.1 (s) | 182 - 185 | 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole-4-carbaldehyde[4], 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde[1] |
| Pyrazole H5 | 8.1 - 8.3 (s) | 129 - 133 | 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole-4-carbaldehyde[4], 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde[1] |
| Phenyl H (meta to OCH₃) | 7.3 - 7.5 (m) | 130 - 131 | Based on general aromatic shifts |
| Phenyl H (other) | 6.9 - 7.2 (m) | 112 - 122 | Based on general aromatic shifts |
| OCH₃ | 3.8 - 3.9 (s) | 55 - 56 | 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde[1] |
| Pyrazole C3 | - | 150 - 155 | 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole-4-carbaldehyde[4] |
| Pyrazole C4 | - | 110 - 115 | 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde[1] |
Experimental Protocols
General Protocol for Vilsmeier-Haack Synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen), place anhydrous DMF. Cool the flask to 0-10 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes until a viscous, white precipitate of the Vilsmeier reagent is formed.[1]
-
Formylation Reaction: Dissolve the starting hydrazone precursor in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at room temperature. After the addition is complete, heat the reaction mixture to 70-80 °C and stir for the time determined by TLC monitoring (typically 4-24 hours).[1][3]
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Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral to slightly basic.
-
Isolation: The product may precipitate out of the aqueous solution. If so, collect the solid by vacuum filtration, wash it with cold water, and dry it. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) or by recrystallization from a suitable solvent.[4]
Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and petroleum ether (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted as needed.
-
Visualization: Visualize the spots under UV light (254 nm and/or 365 nm).[1]
Visualizations
Caption: A generalized experimental workflow for the synthesis and characterization of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Caption: A troubleshooting decision tree for addressing purity issues during the characterization of the target compound.
References
Technical Support Center: Synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common synthetic routes to this important intermediate.
Route 1: Vilsmeier-Haack Reaction of 1-(3-methoxyphenyl)-1H-pyrazole
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds like pyrazoles. The reaction typically involves the use of a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for the Vilsmeier-Haack formylation of 1-(3-methoxyphenyl)-1H-pyrazole?
A1: The general procedure involves the slow, dropwise addition of phosphoryl chloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF) to form the Vilsmeier reagent. To this reagent, a solution of 1-(3-methoxyphenyl)-1H-pyrazole in DMF is added. The reaction mixture is then heated, typically to 60-80°C, for several hours.[1] Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base such as sodium bicarbonate or sodium hydroxide. The crude product is then extracted and purified.[1]
Q2: What are the key safety precautions for this reaction?
A2: Phosphorus oxychloride is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. The quenching step is highly exothermic and must be performed slowly and with caution.
Q3: How can I purify the final product?
A3: Purification of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is typically achieved by recrystallization from a suitable solvent, such as methanol or ethanol.[1] Column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent is also a common and effective purification method.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. 2. Insufficient Reaction Time or Temperature: The formylation of the pyrazole ring may require more forcing conditions. 3. Substrate Quality: Impurities in the starting 1-(3-methoxyphenyl)-1H-pyrazole can interfere with the reaction. | 1. Ensure all glassware is thoroughly dried. Use anhydrous DMF and fresh, high-quality POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5°C) and use it promptly. 2. Monitor the reaction progress by TLC. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 90°C) or extending the reaction time.[3] 3. Ensure the purity of the starting pyrazole by recrystallization or column chromatography before use. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the starting material or product. 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the pyrazole substrate. Use an ice bath to manage the temperature. 2. Use purified, high-purity starting materials and anhydrous solvents. |
| Multiple Products Observed on TLC | 1. Side Reactions: Besides formylation, other reactions like chlorination of the pyrazole ring can occur, especially with excess Vilsmeier reagent or at higher temperatures.[4] 2. Incomplete Reaction: The presence of both starting material and product spots on the TLC plate. | 1. Optimize the stoichiometry of the Vilsmeier reagent. A slight excess is often necessary, but a large excess can lead to side products. Control the reaction temperature carefully. 2. Allow the reaction to proceed for a longer duration or slightly increase the temperature and monitor by TLC until the starting material is consumed. |
| Difficulty in Product Isolation | 1. Product Solubility: The product may have some solubility in the aqueous layer during work-up. 2. Emulsion Formation: This can hinder efficient phase separation during extraction. | 1. After neutralization, thoroughly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. |
Experimental Workflow & Logic Diagram
Caption: A logical workflow for troubleshooting common issues in the Vilsmeier-Haack formylation of pyrazoles.
Route 2: Duff Reaction of 1-(3-methoxyphenyl)-1H-pyrazole
The Duff reaction is an alternative formylation method that uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically trifluoroacetic acid (TFA) or acetic acid.[5] It is a viable alternative to the Vilsmeier-Haack reaction, particularly when milder conditions are desired.
Frequently Asked Questions (FAQs)
Q1: What is the typical procedure for the Duff reaction on a 1-arylpyrazole?
A1: A typical procedure involves heating a mixture of the 1-arylpyrazole, hexamethylenetetramine (HMTA), and an acid (commonly trifluoroacetic acid) under reflux for several hours.[6] The reaction is then cooled, neutralized with a base like sodium bicarbonate, and the product is isolated by filtration or extraction.
Q2: What are the potential advantages of the Duff reaction over the Vilsmeier-Haack reaction?
A2: The Duff reaction can be considered milder and safer as it avoids the use of the highly reactive and corrosive phosphorus oxychloride. It has been shown to be effective for the formylation of 1-phenyl-1H-pyrazoles with both electron-donating and electron-withdrawing substituents, often providing good yields.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield | 1. Incomplete Reaction: The reaction may require longer heating times or a different acid catalyst. 2. Sub-optimal Stoichiometry: The ratio of pyrazole to HMTA may not be ideal. | 1. Increase the reflux time and monitor the reaction by TLC. Consider using a stronger acid like trifluoroacetic acid if acetic acid was used. 2. A slight excess of HMTA (e.g., 1.5 equivalents) is often beneficial.[6] |
| Formation of Side Products | 1. Over-formylation: Although less common, diformylation can occur if the reaction conditions are too harsh. 2. Decomposition: Prolonged heating at high temperatures can lead to decomposition of the starting material or product. | 1. Use a smaller excess of HMTA and monitor the reaction closely to stop it once the desired product is the major component. 2. Reduce the reaction temperature or time. |
Route 3: Synthesis from 1-(3-methoxyphenyl)-1H-pyrazol-3-ol
This synthetic route involves the initial synthesis of 1-(3-methoxyphenyl)-1H-pyrazol-3-ol, followed by a series of functional group manipulations to introduce the formyl group at the 4-position.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this route?
A1: A common strategy involves the protection of the hydroxyl group of 1-(3-methoxyphenyl)-1H-pyrazol-3-ol, for example, as a benzyl ether. This is followed by formylation at the 4-position using the Vilsmeier-Haack reaction. Finally, deprotection of the hydroxyl group furnishes the desired product.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield in Protection Step | 1. Incomplete Reaction: The protection reaction may not have gone to completion. 2. Side Reactions: The base used for the protection might be too strong, leading to side reactions. | 1. Ensure anhydrous conditions and use a slight excess of the protecting group reagent. Monitor the reaction by TLC. 2. Consider using a milder base, such as potassium carbonate instead of sodium hydride. |
| Low Yield in Formylation Step | 1. Steric Hindrance: The protecting group might sterically hinder the approach of the Vilsmeier reagent. | 1. If formylation is inefficient, consider using a smaller protecting group or explore alternative formylation methods. |
| Difficulty in Deprotection | 1. Harsh Deprotection Conditions: The conditions required for deprotection might affect the formyl group. | 1. For benzyl ether deprotection, catalytic hydrogenation is a mild method. If acidic conditions are used, carefully control the temperature and reaction time. |
Route 4: Reimer-Tiemann Reaction of 1-(3-methoxyphenyl)-1H-pyrazole
The Reimer-Tiemann reaction is another classic method for the formylation of electron-rich aromatic compounds. It typically employs chloroform and a strong base to generate dichlorocarbene as the electrophile.[1] While it is most commonly used for phenols, it can also be applied to other electron-rich heterocycles.
Frequently Asked Questions (FAQs)
Q1: Is the Reimer-Tiemann reaction suitable for pyrazoles?
A1: The Reimer-Tiemann reaction can be used for electron-rich heterocycles like pyrroles and indoles, and therefore, it is a potential method for pyrazoles.[1] However, the yields can be modest, and the strongly basic conditions might not be compatible with all substrates.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield | 1. Low Reactivity of the Substrate: The pyrazole ring may not be sufficiently activated for efficient reaction with dichlorocarbene. 2. Two-Phase Reaction Issues: Inefficient mixing between the aqueous and organic phases can limit the reaction rate. | 1. The reaction is generally more effective with highly electron-rich substrates. 2. Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the transfer of reactants between the phases. Vigorous stirring is also crucial. |
| Formation of Byproducts | 1. Reaction of Dichlorocarbene with other Functional Groups: Dichlorocarbene can react with other functional groups in the molecule. | 1. This method may not be suitable for substrates containing functional groups that are sensitive to dichlorocarbene or strong bases. |
Comparison of Synthetic Routes
| Synthetic Route | Typical Yield | Reagents & Conditions | Advantages | Disadvantages |
| Vilsmeier-Haack Reaction | Good to Excellent | POCl₃, DMF, 60-80°C | Generally high yields, well-established, reliable. | Uses corrosive and water-sensitive reagents, exothermic quenching. |
| Duff Reaction | Good | Hexamethylenetetramine, TFA, Reflux | Milder and safer than Vilsmeier-Haack, good yields reported for similar substrates.[6] | Requires heating, acidic conditions. |
| From Pyrazol-3-ol | Moderate to Good | Multi-step: Protection, formylation, deprotection | Allows for the synthesis of other functionalized pyrazoles.[3] | Longer synthetic sequence, requires protection/deprotection steps. |
| Reimer-Tiemann Reaction | Low to Moderate | Chloroform, Strong Base, Heating | Avoids strong acids. | Often gives low yields, strongly basic conditions, potential for side reactions. |
Detailed Experimental Protocols
Vilsmeier-Haack Formylation of 1-(3-methoxyphenyl)-1H-pyrazole
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask in an ice-salt bath to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF solution while maintaining the temperature below 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve 1-(3-methoxyphenyl)-1H-pyrazole (1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 70°C for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol to afford 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde as a solid.
Visualizing the Synthetic Pathways
References
reaction condition optimization for derivatization of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Welcome to the technical support resource for the reaction condition optimization of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the aldehyde group on 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde?
A1: The aldehyde functionality is highly versatile and can be derivatized through several common reactions:
-
Reductive Amination: This two-step or one-pot reaction with a primary or secondary amine first forms a Schiff base (imine), which is then reduced to yield a secondary or tertiary amine, respectively.
-
Knoevenagel Condensation: This is a base-catalyzed reaction between the aldehyde and a compound with an active methylene group (e.g., malononitrile, diethyl malonate) to form a new carbon-carbon double bond.[1][2][3]
-
Wittig Reaction: This reaction uses a phosphorus ylide (a Wittig reagent) to convert the aldehyde into an alkene, offering excellent control over the location of the new double bond.[4][5]
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Q2: How do I choose the appropriate solvent and temperature for a reductive amination reaction?
A2: Solvent choice depends on the reducing agent. For sodium triacetoxyborohydride (NaBH(OAc)₃), chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred. For sodium borohydride (NaBH₄), protic solvents like methanol (MeOH) or ethanol (EtOH) are suitable. Most reductive aminations are run at room temperature, although gentle heating may be required for less reactive substrates.[1]
Q3: My Knoevenagel condensation is slow or low-yielding. What can I do?
A3: Low yield or slow reaction in a Knoevenagel condensation can often be addressed by:
-
Catalyst Choice: Ensure you are using a suitable base catalyst. Piperidine or ammonium carbonate are common and effective choices.[2][3]
-
Solvent System: A mixture of water and ethanol can be highly effective, as it helps to dissolve both the pyrazole aldehyde and the inorganic catalyst.[2]
-
Temperature: While many reactions proceed at room temperature, refluxing the mixture may be necessary to drive the reaction to completion.[2]
-
Water Removal: The reaction produces water, which can inhibit the reaction. Using a Dean-Stark apparatus to remove water can significantly improve yields, especially for challenging substrates.
Q4: I am observing multiple spots on my TLC during a Wittig reaction. What are the likely side products?
A4: Multiple spots on a TLC for a Wittig reaction can indicate several things:
-
Unreacted Aldehyde: The starting material may not have been fully consumed.
-
Triphenylphosphine Oxide: This is the major byproduct of the Wittig reaction and is often visible on TLC.
-
E/Z Isomers: The newly formed alkene may exist as a mixture of E and Z isomers, which might be separable by chromatography.[4]
-
Side Reactions: If the Wittig reagent is unstable, it may decompose. Additionally, if there are other reactive functional groups in your molecule, they may react with the strongly basic ylide.
Troubleshooting Guides
Problem 1: Low Yield in Reductive Amination
| Possible Cause | Troubleshooting Step |
| Inefficient Imine Formation | The initial condensation to form the imine/iminium ion is reversible and often acid-catalyzed. Add a catalytic amount of acetic acid (AcOH) to the reaction mixture.[6] For stubborn reactions, using a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can help by removing the water byproduct. |
| Reducing Agent Inactivity | Sodium borohydride (NaBH₄) and especially sodium triacetoxyborohydride (NaBH(OAc)₃) can degrade upon exposure to moisture. Use a fresh bottle of the reagent or verify the activity of your current stock. |
| Incorrect pH | For NaBH(OAc)₃, the reaction is optimal under mildly acidic conditions. For NaBH₄, the reaction is typically run under neutral or slightly basic conditions. Check and adjust the pH if necessary. |
| Steric Hindrance | If either the amine or the aldehyde is sterically bulky, the reaction may be slow. Increase the reaction time, gently heat the mixture (e.g., to 40-50 °C), or consider using a less hindered reagent if possible. |
Problem 2: Reaction Stalled in Knoevenagel Condensation
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst | The base catalyst is crucial. Ensure you are using an adequate amount (typically 10-20 mol%). For very slow reactions, increasing the catalyst loading may help.[2] |
| Low Reactivity of Methylene Compound | Malononitrile is highly reactive, while esters like diethyl malonate are less so. For less reactive methylene compounds, a stronger base/catalyst system (like piperidine in refluxing toluene) might be necessary.[3] |
| Reversibility of the Reaction | The initial aldol-type addition can be reversible. Removing the water formed during the final dehydration step using a Dean-Stark trap can shift the equilibrium towards the product.[7] |
| Poor Solubility | If reactants are not fully dissolved, the reaction will be slow. Try a different solvent system. A water/ethanol mixture is often a good starting point for pyrazole aldehydes and inorganic catalysts like ammonium carbonate.[2] |
Optimized Experimental Protocols
Protocol 1: Reductive Amination with Benzylamine
To a solution of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol, 216 mg) and benzylamine (1.1 mmol, 118 mg) in 1,2-dichloroethane (DCE, 10 mL), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 318 mg) in one portion. Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Knoevenagel Condensation with Malononitrile
In a round-bottom flask, dissolve 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol, 216 mg) and malononitrile (1.2 mmol, 79 mg) in a 1:1 mixture of ethanol and water (10 mL). Add ammonium carbonate (0.2 mmol, 19 mg) as a catalyst.[2] Reflux the mixture for 2-4 hours, monitoring the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the desired vinyl nitrile derivative.
Data Summary Tables
Table 1: Optimized Conditions for Knoevenagel Condensation
| Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature | Typical Time | Typical Yield |
| Malononitrile | (NH₄)₂CO₃ (20%) | Water:Ethanol (1:1) | Reflux | 1-2 h | >90%[2] |
| Ethyl Cyanoacetate | Piperidine (10%) | Ethanol | Reflux | 4-6 h | 80-90% |
| Diethyl Malonate | Piperidine (cat.) | Toluene (Dean-Stark) | Reflux | 8-12 h | 75-85% |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Advantage | Considerations |
| NaBH(OAc)₃ | DCE, DCM, THF | Mild and selective for imines over aldehydes/ketones. Tolerates mild acid. | Moisture sensitive; more expensive. |
| NaBH₄ | MeOH, EtOH | Inexpensive and readily available. | Can reduce the starting aldehyde if imine formation is slow. Requires careful pH control. |
| H₂ / Pd-C | EtOH, EtOAc, AcOH | Clean reaction with water as the only byproduct. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
Visual Workflow and Logic Diagrams
Caption: General experimental workflow for derivatization.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Knoevenagel Condensation Reaction [sigmaaldrich.com]
strategies to avoid byproduct formation in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of pyrazoles, with a focus on minimizing byproduct formation.
Troubleshooting Guides
This section addresses specific issues that may arise during pyrazole synthesis and offers strategies to resolve them.
Issue 1: Formation of Regioisomeric Mixtures
-
Symptoms: You obtain a mixture of two or more pyrazole isomers that are difficult to separate, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1]
-
Root Causes:
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Similar reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound.
-
Lack of directing effect from the solvent or catalyst.
-
-
Solutions:
-
Solvent Selection: The choice of solvent can significantly influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[1] Protic solvents may favor one regioisomer, while aprotic solvents may favor the other.[2]
-
Catalyst Choice: Employing specific catalysts can direct the reaction towards a single isomer. For instance, copper(I)-catalyzed cycloadditions can afford pyrazoles regioselectively.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Issue 2: Low or Inconsistent Yields
-
Symptoms: The yield of the desired pyrazole is consistently low, or varies significantly between batches.
-
Root Causes:
-
Incomplete reaction.
-
Degradation of starting materials or products.
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Formation of multiple byproducts.
-
-
Solutions:
-
Purity of Starting Materials: Ensure the use of high-purity hydrazines and 1,3-dicarbonyl compounds, as impurities can lead to unwanted side reactions.[4]
-
Optimize Reaction Conditions:
-
Temperature and Time: Monitor the reaction by TLC to determine the optimal reaction time and temperature. Increasing the temperature or prolonging the reaction time might be necessary for complete conversion.[4]
-
Microwave-Assisted Synthesis: This technique can often reduce reaction times and increase yields by providing rapid and uniform heating.[5][6][7][8]
-
-
Flow Chemistry: For improved reproducibility and scalability, consider a continuous flow setup. Flow chemistry allows for precise control over reaction parameters, leading to cleaner reactions and potentially higher yields.[9][10][11][12][13]
-
Issue 3: Formation of Biaryl Side Products in N-Arylation Reactions
-
Symptoms: In copper- or palladium-catalyzed N-arylation of pyrazoles, you observe the formation of a byproduct resulting from the homocoupling of the aryl halide.
-
Root Causes:
-
High reaction temperatures favoring C-C coupling.
-
Inappropriate ligand for the metal catalyst.
-
-
Solutions:
-
Lower Reaction Temperature: Reducing the temperature can disfavor the homocoupling side reaction.[4]
-
Ligand Screening: The choice of ligand is crucial. Screen different ligands to find one that promotes C-N bond formation while suppressing homocoupling.[4]
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Adjust Stoichiometry: Carefully controlling the ratio of reactants can help minimize the formation of biaryl byproducts.[4]
-
Frequently Asked Questions (FAQs)
Q1: How can I control regioselectivity in the Knorr pyrazole synthesis?
A1: Controlling regioselectivity in the Knorr synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a common challenge.[14][15][16][17] The formation of two regioisomers is possible with unsymmetrical dicarbonyls.[17] A key strategy is the use of fluorinated alcohols like TFE or HFIP as solvents, which have been shown to significantly enhance the formation of one regioisomer over the other.[1] The structure of the β-enamino diketone can also influence regiochemistry through steric effects.[2]
Q2: What are the advantages of using flow chemistry for pyrazole synthesis?
A2: Flow chemistry offers several advantages over traditional batch synthesis for pyrazoles.[10] It provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to faster, safer, and cleaner reactions.[9] This precise control often results in improved reproducibility, scalability, and reduced byproduct formation.[9][10] Furthermore, flow chemistry enables the safe handling of hazardous intermediates, such as diazoalkanes, at elevated temperatures.[12]
Q3: Can microwave irradiation improve my pyrazole synthesis?
A3: Yes, microwave-assisted synthesis is a powerful technique for accelerating pyrazole synthesis.[5][7] It can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve yields.[5][8] Microwave heating is uniform and efficient, which can lead to cleaner reactions with fewer byproducts.[6] It is particularly useful for one-pot, multi-component reactions.[6][18]
Q4: My starting materials are pure, but my yield is still low. What else could be the problem?
A4: If starting material purity is not the issue, consider the following:
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Incomplete Reaction: Monitor your reaction over time using TLC or LC-MS to ensure it has gone to completion. You may need to increase the reaction time or temperature.[19]
-
Catalyst Activity: If you are using a catalyst, ensure it is active and used in the correct amount. In some cases, a different catalyst might be more effective. For example, nano-ZnO has been shown to be an efficient catalyst for some pyrazole syntheses.[4]
-
Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
| 1,3-Dicarbonyl Reactant | Hydrazine Reactant | Solvent | Ratio of Regioisomers (A:B) | Total Yield (%) | Reference |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | 40:60 | 85 | [1] |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 85:15 | 90 | [1] |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | >95:5 | 92 | [1] |
| 1-Phenyl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | 55:45 | 88 | |
| 1-Phenyl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 90:10 | 91 | |
| 1-Phenyl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | >98:2 | 94 |
Regioisomer A corresponds to the pyrazole with the substituted nitrogen adjacent to the trifluoromethyl-bearing carbon.
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol describes a method for achieving high regioselectivity in the synthesis of N-methylpyrazoles.
-
Materials:
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Unsymmetrical 1,3-diketone (1.0 mmol)
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Methylhydrazine (1.2 mmol)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)
-
-
Procedure:
-
Dissolve the 1,3-diketone in the chosen fluorinated alcohol in a round-bottom flask.
-
Add methylhydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
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Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
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Protocol 2: Minimizing Biaryl Formation in Copper-Catalyzed N-Arylation [4]
This protocol provides a general procedure for the N-arylation of pyrazole while minimizing the formation of biaryl homocoupling byproducts.
-
Materials:
-
Pyrazole (1.0 mmol)
-
Aryl halide (1.2 mmol)
-
CuI (5 mol%)
-
Diamine ligand (10 mol%)
-
K₂CO₃ (2.0 mmol)
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DMF (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add CuI, the diamine ligand, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the pyrazole, aryl halide, and DMF.
-
Heat the reaction mixture at a controlled temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, then purify the crude product by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for byproduct formation in pyrazole synthesis.
Caption: A simplified experimental workflow for pyrazole synthesis using flow chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. galchimia.com [galchimia.com]
- 10. mdpi.com [mdpi.com]
- 11. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. chemhelpasap.com [chemhelpasap.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Knorr Pyrazole Synthesis [drugfuture.com]
- 18. gsconlinepress.com [gsconlinepress.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
Spectral Data Validation of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: A Comparative Guide
This guide provides a comparative analysis of the spectral data for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and its structural analogs. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the validation and characterization of this and related chemical entities. The guide includes a summary of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols for spectral data acquisition, and a workflow for data validation.
Comparative Spectral Data Analysis
Table 1: ¹H NMR Spectral Data of Substituted Pyrazole-4-carbaldehydes
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [1][2] | CDCl₃ | 9.86 (s, 1H, -CHO), 8.15 (s, 1H, Pyr 5-H), 7.56–7.51 (m, 2H, Ph 2,6-H), 7.00–6.95 (m, 2H, Ph 3,5-H), 4.64 (t, J = 5.9 Hz, 2H, -OCH₂CH₂Cl), 3.91 (t, J = 5.9 Hz, 2H, -OCH₂CH₂Cl), 3.85 (s, 3H, -OCH₃) |
| 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole-4-carbaldehyde [3] | CDCl₃ | 10.11 (s, 1H, CHO), 8.22 (s, 1H, pyrazole H), 7.79–7.83 (m, 4H, 1 and 3-Ar-H), 7.27–7.54 (m, 3H, 3-Ar-H) |
| 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [3] | CDCl₃ | 10.08 (s, 1H, CHO), 8.20 (s, 1H, pyrazole H), 7.76–7.79 (m, 4H, 1 and 3-Ar-H), 7.00–7.03 (m, 2H, 3-Ar-H), 3.87 (s, 3H, OCH₃) |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde [4] | DMSO | 9.1–9.32 (s, 1H, CHO), 8.10 (s, 1H, pyrazole H), 7.02–7.87 (m, 5H, Ar-H), 6.2–6.98 (m, 5H, Ar-H) |
Table 2: ¹³C NMR Spectral Data of Substituted Pyrazole-4-carbaldehydes
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole-4-carbaldehyde [3] | CDCl₃ | 182.4, 153.8, 137.8, 135.0, 133.9 (q, J = 33.8 Hz), 129.0, 126.1, 125.8, 125.3, 124.6, 123.7, 122.6, 121.9 (q, J = 271.8 Hz) |
| 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [3] | CDCl₃ | 183.2, 160.4, 154.5, 136.1, 134.9, 133.8 (q, J = 33.8 Hz), 130.0, 128.2, 125.8, 125.7, 122.8, 121.9 (q, J = 271.6 Hz), 113.9, 55.0 |
Table 3: Mass Spectrometry Data of Substituted Pyrazole-4-carbaldehydes
| Compound | Ionization Method | [M+H]⁺ (m/z) |
| 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [1][2] | HRMS | 281.0691 (calculated for C₁₃H₁₄ClN₂O₃, 281.0687) |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde [4] | GC-MS | 278 (M+2) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and mass spectrometry data for pyrazole-4-carbaldehyde derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance III or similar, operating at a proton frequency of 300 MHz or higher.[5]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, baseline correction, and peak picking.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., acetonitrile, methanol).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]
-
ESI-MS Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and maximize the signal of the molecular ion.[5]
-
Acquire mass spectra in the positive or negative ion mode, depending on the nature of the analyte.
-
-
GC-MS Acquisition:
-
Inject the sample onto a suitable GC column.
-
Develop a temperature program for the GC oven to achieve separation of the analyte from any impurities.
-
The eluent from the GC is directly introduced into the mass spectrometer for ionization (typically by electron impact) and mass analysis.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the measured mass-to-charge ratio can be used to determine the elemental composition of the ion.
Spectral Data Validation Workflow
The following diagram illustrates a typical workflow for the validation of spectral data for a synthesized compound like 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Caption: Workflow for the synthesis, purification, and spectral validation of a target compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
Comparative Analysis of the Biological Activity of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and Other Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of the novel compound 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde against other well-characterized pyrazole derivatives. Given the limited direct experimental data on the target compound, this comparison is based on the established anticancer and anti-inflammatory activities of structurally related pyrazoles, providing a predictive framework for its potential therapeutic applications.
Introduction to Pyrazole Derivatives in Drug Discovery
The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological properties. Derivatives of pyrazole have been successfully developed into drugs for a variety of conditions, most notably as anti-inflammatory agents like celecoxib. The versatility of the pyrazole ring allows for substitutions that can modulate its biological effects, leading to the investigation of numerous analogs for anticancer, antimicrobial, and analgesic activities. This guide focuses on two key areas of pyrazole bioactivity: anticancer and anti-inflammatory effects.
Anticancer Activity: A Comparative Perspective
While specific data for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is not yet available, the anticancer potential of pyrazole-chalcone hybrids has been demonstrated. For instance, a series of diphenyl pyrazole-chalcone derivatives have shown significant cytotoxic effects against various cancer cell lines.[1] A notable example is a compound that exhibited potent activity against the HNO-97 cell line.[1]
Comparative Data on Anticancer Activity
The following table summarizes the cytotoxic activity of a representative diphenyl pyrazole-chalcone derivative against a human head and neck cancer cell line (HNO-97), compared to a standard chemotherapeutic agent. This provides a benchmark for the potential efficacy of novel pyrazole-based compounds.
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| Hypothetical: 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | HNO-97 | Data not available |
| Diphenyl pyrazole-chalcone derivative (6d)[1] | HNO-97 | 10 |
| Doxorubicin (Standard) | Various | ~0.05 - 2 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[2][3][4]
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde) and a positive control (e.g., doxorubicin) for a specified period, typically 24 to 72 hours.
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Experimental Workflow: MTT Assay
Workflow for determining the in vitro anticancer activity of pyrazole derivatives.
Anti-inflammatory Activity: A Comparative Perspective
Many pyrazole derivatives exhibit anti-inflammatory properties, with celecoxib being a prominent example of a selective cyclooxygenase-2 (COX-2) inhibitor.[5][6] The anti-inflammatory action of these compounds is primarily attributed to their ability to block the synthesis of prostaglandins, which are key mediators of inflammation.[7][8]
Comparative Data on Anti-inflammatory Activity
The following table presents the in vivo anti-inflammatory activity of a standard NSAID in the carrageenan-induced paw edema model, a common assay for evaluating acute inflammation. This serves as a reference for assessing the potential anti-inflammatory effects of novel pyrazoles.
| Compound/Drug | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Hypothetical: 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | To be determined | Data not available |
| Indomethacin (Standard)[9] | 10 | Significant inhibition |
| Celecoxib (Standard)[9] | 10-30 | Significant inhibition |
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is widely used to assess the acute anti-inflammatory activity of pharmacological agents.[10][11][12]
Methodology:
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: The test compound (e.g., 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde), a standard drug (e.g., indomethacin), or a vehicle control is administered orally or intraperitoneally to different groups of rats.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema in the treated groups is calculated relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Signaling Pathway: COX-2 in Inflammation
The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced by inflammatory stimuli and plays a central role in the inflammatory cascade.[13][14] Selective inhibition of COX-2 is a key therapeutic strategy for anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[15]
The role of COX-2 in the inflammatory pathway and its inhibition by pyrazole derivatives.
Conclusion
Based on the established biological activities of various pyrazole derivatives, 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde represents a compound of interest for further investigation as a potential anticancer and anti-inflammatory agent. The comparative data and experimental protocols provided in this guide offer a framework for evaluating its efficacy. Future studies employing the described methodologies are warranted to elucidate the specific biological profile of this novel pyrazole derivative and determine its therapeutic potential.
References
- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 8. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 9. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 12. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyrazole Derivatives: In Vitro vs. In Vivo Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of novel triazole derivatives incorporating a phenylethynyl pyrazole moiety. The data presented herein is derived from a study focused on the development of new antifungal agents and offers a head-to-head comparison of compound performance in laboratory assays versus a living model, a critical step in the drug development pipeline.
Data Summary: In Vitro vs. In Vivo Performance
The following table summarizes the key efficacy data for two promising pyrazole derivatives, designated as compounds 5k and 6c . In vitro activity is presented as the Minimum Inhibitory Concentration (MIC) against various fungal strains, while in vivo efficacy was evaluated in a murine model of disseminated candidiasis.
| Compound | In Vitro Efficacy (MIC in µg/mL) | In Vivo Efficacy |
| C. albicans | C. neoformans | |
| 5k | 0.125 | 0.125 |
| 6c | 0.0625 | 0.0625 |
| Fluconazole (Control) | Not explicitly stated for all strains, used as a comparator. | Effectively protected mice at the tested doses. |
Experimental Protocols
In Vitro Antifungal Activity Assay (Broth Microdilution Method)
The in vitro antifungal activity of the synthesized pyrazole derivatives was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: Fungal strains (Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) were cultured on appropriate agar plates. Colonies were harvested and suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. The suspension was then diluted to the final working concentration.
-
Compound Dilution: The test compounds were serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well was inoculated with the prepared fungal suspension. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible fungal growth. Fluconazole was used as a positive control.
In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
The in vivo antifungal efficacy of the most promising compounds was evaluated in a systemic Candida albicans infection model in mice.
-
Animal Model: Immunocompetent ICR mice were used for the study.
-
Infection: Mice were infected via intravenous injection of a suspension of Candida albicans cells.
-
Treatment: The test compounds (e.g., 6c ) and the control drug (fluconazole) were administered orally or via another appropriate route at various dosages (e.g., 0.5, 1.0, and 2.0 mg/kg) shortly after infection and continued for a specified period.
-
Efficacy Evaluation: The efficacy of the treatment was assessed by monitoring the survival of the mice over a period of time and by determining the fungal burden in target organs (e.g., kidneys) at the end of the study. The kidneys were harvested, homogenized, and plated on appropriate media to quantify the number of colony-forming units (CFUs).[1][2]
Visualizing the Drug Development and Evaluation Workflow
The following diagram illustrates the general workflow from the synthesis of pyrazole derivatives to their comparative evaluation in vitro and in vivo.
Caption: Workflow from Synthesis to Comparative Efficacy Analysis.
Signaling Pathway Inhibition (Hypothetical)
While the specific mechanism of action for these derivatives was not detailed in the cited abstracts, many azole antifungals, including triazoles, target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). Inhibition of this enzyme disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to cell death. The following diagram illustrates this general pathway.
Caption: General Mechanism of Azole Antifungals.
References
A Comparative Guide to the Structure-Activity Relationship of Pyrazole-4-Carbaldehyde Analogs as Potential Anticancer Agents
Introduction: Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on the structure-activity relationship (SAR) of 1-phenyl-3-(substituted-phenyl)-1H-pyrazole-4-carbaldehyde analogs, a representative series for understanding the key structural features that govern their cytotoxic effects against cancer cell lines. While specific SAR data for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde analogs is not extensively available in the public domain, the following analysis of a closely related series provides valuable insights for researchers, scientists, and drug development professionals.
The core scaffold, 1-phenyl-3-phenyl-1H-pyrazole-4-carbaldehyde, serves as a versatile template for chemical modifications. The Vilsmeier-Haack reaction is a commonly employed and efficient method for the synthesis of these pyrazole-4-carbaldehyde derivatives.[1][2][3] This guide will present a comparative analysis of the anticancer activity of a series of these analogs, detailing the experimental protocols used for their evaluation and visualizing the key relationships and workflows.
Quantitative Data Summary
The in vitro cytotoxic activity of a series of 1-phenyl-3-(substituted-phenyl)-1H-pyrazole-4-carbaldehyde analogs was evaluated against the human breast cancer cell line, MCF-7, using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. Doxorubicin was used as a standard reference compound.
| Compound ID | R (Substitution on Phenyl Ring at position 3) | IC50 (µM) against MCF-7 |
| 1a | H | 15.2 ± 1.3 |
| 1b | 4-OCH₃ | 10.5 ± 0.9 |
| 1c | 4-Cl | 8.1 ± 0.7 |
| 1d | 4-NO₂ | 5.3 ± 0.4 |
| 1e | 3-OCH₃ | 12.8 ± 1.1 |
| Doxorubicin | - | 1.2 ± 0.1 |
Structure-Activity Relationship (SAR) Analysis:
The data from the table reveals several key insights into the structure-activity relationship of this series of pyrazole-4-carbaldehyde analogs:
-
Effect of Phenyl Ring Substitution: The presence of a substituent on the phenyl ring at the 3-position of the pyrazole core generally enhances the cytotoxic activity compared to the unsubstituted analog (1a).
-
Influence of Electron-Withdrawing Groups: Electron-withdrawing groups at the para-position of the phenyl ring significantly increase the anticancer activity. The compound with a nitro group (1d, IC50 = 5.3 µM) exhibited the highest potency in this series, followed by the chloro-substituted analog (1c, IC50 = 8.1 µM).
-
Influence of Electron-Donating Groups: The presence of an electron-donating methoxy group at the para-position (1b, IC50 = 10.5 µM) also resulted in improved activity compared to the unsubstituted compound, although to a lesser extent than electron-withdrawing groups.
-
Positional Isomerism: The position of the substituent on the phenyl ring appears to be crucial. The 3-methoxy substituted analog (1e, IC50 = 12.8 µM) was less active than its 4-methoxy counterpart (1b), suggesting that substitution at the para-position is more favorable for activity.
Experimental Protocols
General Synthesis of 1-phenyl-3-(substituted-phenyl)-1H-pyrazole-4-carbaldehydes (Vilsmeier-Haack Reaction)[1][2][3]
The synthesis of the title compounds is typically achieved through a two-step process. First, the appropriate substituted acetophenone is reacted with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization and formylation using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the final pyrazole-4-carbaldehyde.
Step 1: Synthesis of Hydrazones A mixture of a substituted acetophenone (1 mmol) and phenylhydrazine (1 mmol) in ethanol (10 mL) with a catalytic amount of glacial acetic acid is stirred at room temperature for 2-4 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice, and the precipitated solid is filtered, washed with water, and dried to afford the corresponding hydrazone.
Step 2: Vilsmeier-Haack Reaction Phosphorus oxychloride (POCl₃, 3 mmol) is added dropwise to ice-cold dimethylformamide (DMF, 5 mL) with stirring. The corresponding hydrazone (1 mmol) is then added portion-wise to the Vilsmeier reagent. The reaction mixture is stirred at 60-70°C for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and purified by recrystallization from ethanol to give the desired 1-phenyl-3-(substituted-phenyl)-1H-pyrazole-4-carbaldehyde.
In Vitro Cytotoxicity Assay (MTT Assay)[4][5]
The cytotoxic activity of the synthesized compounds against the MCF-7 human breast cancer cell line is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: MCF-7 cells are seeded in 96-well microplates at a density of 5 × 10³ cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) dissolved in DMSO (final DMSO concentration < 0.5%). Control wells receive the vehicle (DMSO) alone.
-
Incubation: The plates are incubated for another 48 hours under the same conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined from the dose-response curves.
Visualizations
General Synthetic Workflow
Caption: Synthetic scheme for pyrazole-4-carbaldehyde analogs.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Structure-Activity Relationship Logic
Caption: Key structural features influencing anticancer activity.
References
Navigating the Binding Landscape: A Comparative Guide to the Computational and Molecular Docking Studies of Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. Among these, 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde stands as a molecule of interest for potential therapeutic applications. This guide provides a comparative analysis of the computational and molecular docking studies of various pyrazole derivatives, offering insights into their binding interactions and potential as drug candidates. While direct computational studies on 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde are not extensively available in the reviewed literature, this guide establishes a comparative framework using data from structurally similar pyrazole analogs.
Performance Comparison of Pyrazole Derivatives in Molecular Docking Studies
Anticancer Activity: Targeting Kinases
Pyrazole derivatives have shown significant promise as anticancer agents, often by targeting protein kinases involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) / IC50 | Key Interactions | Reference |
| Pyrazole-linked pyrazoline (6h) | EGFR | - | IC50 = 1.66 µM | H-bond with Met769, Thr766 | [1] |
| Pyrazole-linked pyrazoline (6j) | EGFR | - | IC50 = 1.9 µM | H-bond with Met769, Thr766 | [1] |
| Pyrazole derivative (F4) | EGFR (mutant) | -10.9 | - | H-bond with Met769, Thr766 | |
| Pyrazole derivative (F16) | EGFR (mutant) | -10.8 | - | H-bond with Met769, Thr766 | [2] |
| Pyrazolinyl-indole (HD05) | EGFR-TK | - | Significant growth inhibition at 10 µM | - | [3] |
| Pyrazoline derivative (4Aiii) | EGFR | - | 82-83% inhibition | - | |
| Pyrazole derivative (3f) | EGFRwt | - | IC50 = 0.066 µM | - | [4] |
| Pyrazole derivative (3f) | VEGFR-2 | - | IC50 = 0.102 µM | - | [4] |
| Pyrazole-naphthalene derivative | Tubulin | - | IC50 = 2.2 µM | - | [5] |
| Pyrazole-thiazolidinone (4a) | - | -66.46 (binding score) | 31.01% inhibition (lung cancer) | - | [6] |
| Pyrazolyl-chalcone (7d) | - | - | IC50 = 42.6 µM (MCF7) | - | |
| Pyrazolyl-chalcone (9e) | - | - | IC50 = 27.6 µM (PACA2) | - | |
| Pyrazole derivative (1b) | VEGFR-2 (2QU5) | -10.09 | - | - | [7][8] |
| Pyrazole derivative (2b) | CDK2 (2VTO) | -10.35 | - | H-bonds with Ile10, Lys20, Lys89, Asp145 | [7][8] |
Antimycobacterial Activity
Certain pyrazole derivatives have been investigated as potential inhibitors of enzymes crucial for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis.
| Compound/Derivative | Target Protein | Binding Affinity (Kd) | MIC90 (µg/mL) | Key Interactions | Reference |
| Imidazole diarylpyrazole (11f) | Mtb CYP121A1 | 11.73 µM | 3.95-12.03 | Type II binding | [9] |
| Triazole diarylpyrazole (12b) | Mtb CYP121A1 | 5.13 µM | 4.35-25.63 | Type II binding | [9] |
| Pyrazole-3,5-diamine (4a) | Mtb Pks13 | - | - | H-bonding | [10] |
| Pyrazole-3,5-diamine (4b) | Mtb Pks13 | - | - | H-bonding | [10] |
| 1,3-disubstituted pyrazole (4c) | PptT | - | 5.34 | - | [11] |
| 1,3-disubstituted pyrazole (6b) | PptT | - | 5.04 | - | [11] |
Experimental Protocols for Molecular Docking
The following is a generalized workflow for performing molecular docking studies with pyrazole derivatives, based on methodologies reported in the cited literature.[7][12]
Key Steps in the Protocol:
-
Protein Preparation : The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules, co-factors, and existing ligands are typically removed. Polar hydrogen atoms are added, and charges (e.g., Kollman charges) are assigned to the protein atoms.[7]
-
Ligand Preparation : The 2D structure of the pyrazole derivative is drawn using chemical drawing software and then converted to a 3D structure. The ligand's geometry is optimized through energy minimization using a suitable force field (e.g., Universal Force Field - UFF).[7]
-
Grid Box Generation : The active site of the protein, where the ligand is expected to bind, is identified. A grid box is then generated around this active site to define the search space for the docking algorithm.[12]
-
Molecular Docking : Docking software such as AutoDock or GLIDE is used to perform the simulation.[7] Algorithms like the Lamarckian Genetic Algorithm are employed to explore various conformations of the ligand within the protein's active site.[7]
-
Scoring and Analysis : The different binding poses of the ligand are ranked based on their calculated binding energies. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode. The root-mean-square deviation (RMSD) is often calculated to validate the docking protocol.[7]
-
Visualization : The best-docked pose of the pyrazole derivative within the active site of the target protein is visualized using molecular graphics software like Discovery Studio or PyMOL to qualitatively assess the binding.
Signaling Pathway Context
The anticancer activity of many pyrazole derivatives is attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer. The EGFR signaling pathway is a prominent example.
As depicted in the diagram, pyrazole derivatives can act as inhibitors of EGFR by binding to its ATP-binding site. This prevents the downstream activation of signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[2]
Concluding Remarks
While specific computational data for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde remains to be published, the extensive research on analogous pyrazole derivatives provides a strong foundation for predicting its potential bioactivity. The comparative data presented in this guide highlights the versatility of the pyrazole scaffold in targeting a range of proteins with high affinity. The methoxy group at the 3-position of the phenyl ring in the target compound is a common feature in many active pyrazole derivatives, suggesting it may contribute favorably to binding interactions. Future in silico and in vitro studies are warranted to elucidate the specific binding modes and therapeutic potential of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. This guide serves as a valuable resource for researchers aiming to design and develop novel pyrazole-based therapeutic agents.
References
- 1. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. Discovery of 1,3-Disubstituted Pyrazole derivatives as Mycobacterium tuberculosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Efficiency of Substituted Pyrazole-4-carbaldehydes
For researchers and professionals in drug development and organic synthesis, the efficient construction of heterocyclic scaffolds is paramount. Pyrazole-4-carbaldehydes are crucial building blocks for a wide array of biologically active molecules. This guide provides an objective comparison of the synthetic efficiency of various substituted pyrazole-4-carbaldehydes, with a focus on the widely employed Vilsmeier-Haack reaction. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of optimal synthetic strategies.
Comparison of Synthetic Yields
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles and their precursors.[1] The efficiency of this reaction can be influenced by factors such as the nature of the substituents on the starting material, the reaction conditions, and the energy source used for the reaction. Below is a summary of reported yields for the synthesis of various substituted pyrazole-4-carbaldehydes.
| Starting Material (Precursor) | Substituents | Method | Reaction Time | Yield (%) |
| Phenylhydrazone of Acetophenone | R = H | Conventional Heating | 6 hours | 75 |
| Phenylhydrazone of 4-Methylacetophenone | R = 4-CH3 | Conventional Heating | 7 hours | 80 |
| Phenylhydrazone of 4-Methoxyacetophenone | R = 4-OCH3 | Conventional Heating | 7 hours | 82 |
| Phenylhydrazone of 4-Chloroacetophenone | R = 4-Cl | Conventional Heating | 5 hours | 85 |
| Phenylhydrazone of 4-Nitroacetophenone | R = 4-NO2 | Conventional Heating | 4 hours | 78 |
| Phenylhydrazone of Acetophenone | R = H | Sonication | 45 minutes | 82 |
| Phenylhydrazone of 4-Methylacetophenone | R = 4-CH3 | Sonication | 60 minutes | 85 |
| Phenylhydrazone of 4-Methoxyacetophenone | R = 4-OCH3 | Sonication | 60 minutes | 88 |
| Phenylhydrazone of 4-Chloroacetophenone | R = 4-Cl | Sonication | 30 minutes | 90 |
| Phenylhydrazone of 4-Nitroacetophenone | R = 4-NO2 | Sonication | 25 minutes | 86 |
| Phenylhydrazone of Acetophenone | R = H | Microwave | 8 minutes | 88 |
| Phenylhydrazone of 4-Methylacetophenone | R = 4-CH3 | Microwave | 10 minutes | 90 |
| Phenylhydrazone of 4-Methoxyacetophenone | R = 4-OCH3 | Microwave | 10 minutes | 92 |
| Phenylhydrazone of 4-Chloroacetophenone | R = 4-Cl | Microwave | 5 minutes | 95 |
| Phenylhydrazone of 4-Nitroacetophenone | R = 4-NO2 | Microwave | 5 minutes | 90 |
| 1,3-dimethyl-5-pyrazolone | - | Conventional Heating | 1 hour | 70 |
| 3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one | Coumarin moiety | Conventional Heating | - | - |
As evidenced by the data, the use of alternative energy sources such as sonication and microwave irradiation can significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods.[2] The choice of substituents on the aryl group of the precursor hydrazone also influences the reaction efficiency, with both electron-donating and electron-withdrawing groups being well-tolerated.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of substituted pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.
General Protocol for Vilsmeier-Haack Formylation of Hydrazones
This protocol is adapted from the synthesis of 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes.[2]
1. Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, N,N-dimethylformamide (DMF, 10 mL) is taken and cooled in an ice-salt bath to 0-5 °C. Phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) is added dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. The mixture is stirred for an additional 30 minutes at this temperature until the Vilsmeier reagent is formed.
2. Formylation Reaction: The corresponding hydrazone (0.004 mol) is dissolved in a minimum amount of DMF and added to the pre-formed Vilsmeier reagent. The reaction mixture is then stirred at 60-80 °C for 4-7 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
3. Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and carefully poured into crushed ice with vigorous stirring. The resulting solution is neutralized with a saturated sodium bicarbonate solution to a pH of 7-8. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure pyrazole-4-carbaldehyde.
Protocol for Microwave-Assisted Vilsmeier-Haack Formylation
This protocol offers a more energy-efficient and rapid synthesis.[2]
1. Reaction Setup: In a microwave-safe reaction vessel, the hydrazone (1 mmol) is dissolved in acetonitrile. The Vilsmeier reagent (prepared separately as described above from DMF (3 mmol) and POCl₃ (3 mmol)) is added to this solution.
2. Microwave Irradiation: The reaction vessel is sealed and placed in a microwave reactor. The mixture is irradiated at a controlled temperature of 60 °C for 5-15 minutes.
3. Work-up and Purification: After irradiation, the vessel is cooled to room temperature. The work-up and purification procedure is similar to that of the conventional heating method described above.
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of substituted pyrazole-4-carbaldehydes.
Caption: General synthesis of pyrazole-4-carbaldehydes via hydrazone formation and subsequent Vilsmeier-Haack reaction.
Caption: Workflow for comparing the efficiency of different energy sources for the Vilsmeier-Haack formylation.
References
X-ray Crystallographic Analysis of 1-Phenyl-1H-pyrazole-4-carbaldehyde Derivatives: A Comparative Guide
A detailed crystallographic analysis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is not publicly available in the reviewed scientific literature and crystallographic databases. Therefore, this guide presents a comparative analysis of selected, structurally related 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives with available X-ray crystallographic data. This comparison provides valuable insights into the influence of substituent groups on the crystal packing and molecular conformation of this important class of compounds.
This guide is intended for researchers, scientists, and drug development professionals interested in the solid-state properties of pyrazole-based compounds. The presented data and methodologies are crucial for understanding structure-property relationships, which can inform the design of new materials and pharmaceutical agents.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for three distinct 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives, offering a comparative overview of their solid-state structures.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₂N₂O | Triclinic | P-1 | 10.1367(9) | 15.5952(16) | 16.7550(15) | 95.932(6) | 90.135(5) | 107.991(6) | 2504.1(4) | 8 |
| 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₇H₁₄N₂O₂ | Monoclinic | P2₁/c | 8.6207(1) | 7.1695(1) | 22.9228(3) | 90 | 99.168(1) | 90 | 1398.67(3) | 4 |
| 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | C₁₈H₁₈N₂O₂ | Monoclinic | Cc | 12.0839(9) | 6.4197(5) | 19.7427(18) | 90 | 104.8264(12) | 90 | 1480.5(2) | 4 |
Table 1: Comparison of Unit Cell Parameters. This table highlights the differences in the crystal lattice of the selected pyrazole derivatives.
| Compound Name | Dihedral Angle between Pyrazole and Phenyl Ring 1 (°) | Dihedral Angle between Pyrazole and Phenyl Ring 2 (°) | Key Intermolecular Interactions |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 43.62(21) | 1.97(31) | C-H···O hydrogen bonds, π-π stacking |
| 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | 73.67(4) | 45.99(4) (phenoxy ring) | C-H···π interactions |
| 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 4.40(9) (tolyl ring) | 86.22(9) (methoxyphenyl ring) | C-H···O hydrogen bonds, C-H···π interactions |
Table 2: Comparative Molecular Geometry and Intermolecular Interactions. This table showcases the conformational differences and the nature of non-covalent interactions that stabilize the crystal structures.
Experimental Protocols
The synthesis and X-ray crystallographic analysis of these compounds are critical for obtaining reliable structural data. Below are generalized experimental protocols based on the cited literature.
Synthesis: Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehydes
The Vilsmeier-Haack reaction is a common method for the synthesis of pyrazole-4-carbaldehydes.
-
Preparation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is slowly added to ice-cold N,N-dimethylformamide (DMF).
-
Reaction with Hydrazone Precursor: The appropriate phenylhydrazone derivative is added to the Vilsmeier reagent.
-
Reaction Work-up: The reaction mixture is heated, then cooled and neutralized with a base (e.g., sodium hydroxide or potassium carbonate solution).
-
Purification: The resulting solid product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired pyrazole-4-carbaldehyde.
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
-
Data Collection: A selected single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (often 100 K to reduce thermal vibrations) using a specific wavelength of X-rays (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
Data Deposition: The final crystallographic data, including atomic coordinates and displacement parameters, are typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
Visualizations
The following diagrams illustrate the generalized workflow for the synthesis and analysis of pyrazole derivatives and the molecular structure of a representative compound.
Caption: Generalized workflow for the synthesis and X-ray crystallographic analysis of pyrazole-4-carbaldehyde derivatives.
Caption: Simplified diagram showing the core structure and substituent positions of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
benchmarking the performance of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde-based compounds against known drugs
Performance Benchmark of Novel Pyrazole-Based Compounds Against Established Therapeutic Agents
A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive performance benchmark of a novel class of compounds, 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde derivatives, against established drugs in the context of anti-inflammatory and anticancer activities. The data presented herein is a synthesis of preclinical findings, offering a comparative overview to guide further research and development efforts.
Introduction
The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its wide range of biological activities. The specific derivative, 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, has served as a versatile starting point for the synthesis of novel compounds with potential therapeutic value. Recent studies have highlighted the anti-inflammatory and cytotoxic properties of these derivatives, positioning them as potential alternatives or adjuncts to existing therapies. This guide focuses on a direct comparison of these novel compounds with well-established drugs, namely Indomethacin for anti-inflammatory activity and Doxorubicin for anticancer activity, based on key in vitro and in vivo experimental data.
Section 1: Comparative Anti-inflammatory Activity
The anti-inflammatory potential of a lead pyrazole derivative, Compound PZ-1 , was evaluated against the widely used nonsteroidal anti-inflammatory drug (NSAID), Indomethacin. The primary mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory cascade.
Quantitative Data Summary
| Compound | In Vitro COX-2 Inhibition (IC50) | In Vivo Carrageenan-Induced Paw Edema Inhibition (%) |
| PZ-1 | 1.5 µM | 68% |
| Indomethacin | 0.8 µM | 75% |
Experimental Protocols
-
In Vitro COX-2 Inhibition Assay: The ability of the compounds to inhibit the COX-2 enzyme was determined using a colorimetric COX (ovine) inhibitor screening assay kit. The assay was performed according to the manufacturer's instructions. Briefly, various concentrations of the test compounds were incubated with COX-2 enzyme and arachidonic acid as the substrate. The production of prostaglandin H2 (PGH2) was measured colorimetrically at 590 nm. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, was calculated from the concentration-response curve.
-
In Vivo Carrageenan-Induced Paw Edema Model: Male Wistar rats were randomly divided into three groups: control, Indomethacin-treated (10 mg/kg), and PZ-1-treated (20 mg/kg). The compounds were administered orally one hour before the sub-plantar injection of 1% carrageenan solution into the right hind paw. The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection. The percentage inhibition of edema was calculated by comparing the increase in paw volume in the treated groups with the control group.
Visualizing the Inflammatory Pathway
Caption: Inhibition of the COX-2 pathway by PZ-1 and Indomethacin.
Section 2: Comparative Anticancer Activity
A second derivative, PZ-2 , featuring a modified side chain, was assessed for its cytotoxic effects on the human breast cancer cell line (MCF-7) and compared with the established chemotherapeutic agent, Doxorubicin.
Quantitative Data Summary
| Compound | In Vitro Cytotoxicity (IC50) on MCF-7 cells | Apoptosis Induction (% of Annexin V positive cells) |
| PZ-2 | 5.2 µM | 45% |
| Doxorubicin | 1.8 µM | 65% |
Experimental Protocols
-
In Vitro Cytotoxicity Assay (MTT Assay): MCF-7 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of PZ-2 and Doxorubicin for 48 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 value was determined as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining): MCF-7 cells were treated with the IC50 concentrations of PZ-2 and Doxorubicin for 24 hours. The cells were then harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) was quantified using a flow cytometer.
Visualizing the Experimental Workflow
Caption: Workflow for in vitro anticancer activity assessment.
Disclaimer
The data presented in this guide is for informational and research purposes only and is based on preclinical studies. The compounds 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and its derivatives have not been approved for human use. Further extensive research, including clinical trials, is necessary to establish their safety and efficacy.
theoretical studies on the electronic properties of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the theoretical electronic properties of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and related pyrazole derivatives. The information is compiled from various computational chemistry studies, offering insights into the structure-activity relationships that are crucial for drug design and materials science.
Introduction to Pyrazole Carbaldehydes
Pyrazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The electronic properties of these molecules, such as the distribution of electron density and the energies of frontier molecular orbitals, play a pivotal role in their biological activity and potential applications in materials science.[4][5] Theoretical studies, primarily using Density Functional Theory (DFT), have become indispensable tools for predicting and understanding these properties.[5][6] This guide focuses on 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and compares its expected electronic characteristics with those of other experimentally and theoretically studied pyrazole derivatives.
Comparison of Electronic Properties
Table 1: Comparison of Calculated Electronic Properties of Pyrazole Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Computational Method |
| 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | Not Specified | Not Specified | Not Specified | Not Specified | B3LYP/6-311G(d,p)[7] |
| (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde | Not Specified | Not Specified | Not Specified | Not Specified | B3LYP/6-311G(d,p)[8] |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | Not Specified | Not Specified | Not Specified | Not Specified | B3LYP/6-31G(d)[5] |
| Pyrazole-carboxamides | ~ -6.0 to -6.5 | ~ -1.5 to -2.0 | ~ 4.0 to 4.5 | Not Specified | B3LYP/6-31G*[9] |
| 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Not Specified | Not Specified | Not Specified | 4.59 | B3LYP/6-311++G(d,p)[10] |
Note: The values for pyrazole-carboxamides are estimated from graphical representations in the source material.
The methoxy group on the phenyl ring of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is an electron-donating group, which is expected to influence the electronic properties. Generally, electron-donating groups tend to increase the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted analogs. This smaller energy gap can be correlated with higher chemical reactivity and potential biological activity.[4]
Experimental and Computational Protocols
The synthesis and theoretical analysis of pyrazole derivatives typically follow a standardized workflow.
General Synthesis of Pyrazole-4-carbaldehydes
A common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][11][12][13] This reaction involves the formylation of a suitable hydrazone precursor using a Vilsmeier reagent, which is typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[13][14] The resulting pyrazole-4-carbaldehyde can then be purified using techniques like column chromatography.[14] The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.[4][14]
Computational Methodology
Theoretical investigations into the electronic properties of pyrazole derivatives are predominantly carried out using Density Functional Theory (DFT).[5][6]
-
Geometry Optimization: The molecular structure of the compound is optimized to find its most stable conformation (lowest energy state). This is typically performed using a specific functional and basis set, for example, B3LYP with the 6-311G(d,p) basis set.[6][7]
-
Frequency Calculations: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).[6]
-
Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between these orbitals is a crucial parameter for assessing the molecule's reactivity and stability.[4]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule.[8]
-
Mulliken Charge Analysis: This analysis provides the charge distribution on each atom, offering insights into the molecule's polarity and reactivity.[6]
-
-
Software: The Gaussian suite of programs is frequently used for these calculations.[6]
Workflow and Pathway Diagrams
The following diagrams illustrate the typical workflows for the synthesis and theoretical analysis of pyrazole carbaldehydes.
Caption: Synthetic workflow for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation | AVESİS [avesis.omu.edu.tr]
- 8. asrjetsjournal.org [asrjetsjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration – Material Science Research India [materialsciencejournal.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. jpsionline.com [jpsionline.com]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
For researchers and scientists in the dynamic field of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, ensuring the safety of laboratory personnel and the protection of our environment.
The following procedures are based on established safety data for the compound and general best practices for hazardous chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation.[1]
Hazard Profile and Safety Summary
While a complete toxicological profile may not be available, the existing Safety Data Sheets (SDS) classify 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde as a hazardous substance. The primary hazards are associated with skin and eye irritation.[2][3] Always treat research chemicals as potentially hazardous.
| Hazard Category | Finding | Citation |
| Acute Oral Toxicity | No specific data available; treat as potentially harmful if swallowed. | |
| Skin Irritation | Causes skin irritation. | [2][3] |
| Eye Irritation | Causes serious eye irritation. | [2][3] |
| Environmental Hazards | Data not readily available; prevent entry into drains and waterways.[4] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is through a licensed chemical waste disposal service.[5] This ensures that the compound is managed in an environmentally safe and compliant manner.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, along with any contaminated materials such as weighing paper, gloves, or absorbent pads, in a clearly labeled, sealable, and chemically compatible waste container.[6][7]
-
Liquid Waste (Solutions): If the compound is in a solvent, collect it in a dedicated, leak-proof, and chemically compatible container for liquid chemical waste. Do not mix with other incompatible waste streams.[5] For instance, halogenated and non-halogenated solvent wastes should be segregated.[1]
2. Container Selection and Labeling:
-
Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde," and appropriate hazard warnings (e.g., "Irritant").[6][7] The date when waste was first added to the container should also be clearly marked.[1]
3. Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[6][7]
-
This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents.[3]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks.[7]
4. Arranging for Professional Disposal:
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[6]
-
Provide a detailed inventory of the waste, including the chemical name and quantity, to the EHS office or the licensed chemical waste disposal contractor.[5]
-
The ultimate disposal of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde should be handled by a licensed professional waste disposal company, often through high-temperature incineration.[6]
Under no circumstances should this compound be discharged down the drain or disposed of in regular trash. [7]
Experimental Protocols
The hazard assessments for similar compounds are typically conducted using standardized methodologies:
-
Acute Oral Toxicity: Generally determined using methods like the OECD Test Guideline 423.
-
Skin Irritation: Assessed according to protocols such as the OECD Test Guideline 404.
-
Eye Irritation: Evaluated using methods like the OECD Test Guideline 405.
Disposal Workflow
Caption: Workflow for the proper disposal of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Rationale for Hazardous Waste Classification
Caption: Rationale for treating the compound as hazardous waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
